Technical Documentation Center

(4-chloro-1H-indol-2-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-chloro-1H-indol-2-yl)methanol
  • CAS: 53590-41-3

Core Science & Biosynthesis

Foundational

structural characterization of (4-chloro-1H-indol-2-yl)methanol

An In-depth Technical Guide to the Structural Characterization of (4-chloro-1H-indol-2-yl)methanol Executive Summary Substituted indoles are a cornerstone of modern medicinal chemistry, forming the structural core of num...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Characterization of (4-chloro-1H-indol-2-yl)methanol

Executive Summary

Substituted indoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The precise placement of substituents on the indole scaffold is critical, as it dictates the molecule's pharmacological activity, metabolic stability, and safety profile. Consequently, unambiguous structural characterization is a non-negotiable prerequisite for advancing any indole-based candidate in the drug development pipeline. This guide provides a comprehensive, in-depth analysis of the methodologies required to fully characterize the structure of (4-chloro-1H-indol-2-yl)methanol, a key heterocyclic building block.

This document moves beyond a simple recitation of techniques. It is structured to provide a holistic understanding of the analytical workflow, emphasizing the causal logic behind experimental choices and the synergy between different analytical methods. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While a definitive single-crystal X-ray diffraction study provides the most unambiguous solid-state structure, we will outline the protocol for this "gold standard" technique. By integrating the data from these orthogonal techniques, we establish a self-validating system that confirms the molecular structure with the highest degree of confidence.

Introduction: The Imperative for Rigorous Characterization

The indole ring system is a privileged scaffold in drug discovery, renowned for its ability to interact with a wide array of biological targets.[1] The introduction of a chlorine atom at the 4-position and a hydroxymethyl group at the 2-position of the indole ring, as in (4-chloro-1H-indol-2-yl)methanol, creates a molecule with specific steric and electronic properties that can be exploited for targeted drug design. The chlorine atom, an electron-withdrawing group, significantly influences the electron density distribution of the aromatic system, affecting its reactivity and potential for hydrogen bonding.

However, the synthesis of specifically substituted indoles can often yield a mixture of regioisomers. For instance, synthetic routes targeting a 4-chloro substitution might inadvertently produce 5-chloro, 6-chloro, or 7-chloro isomers.[2] Given that these isomers can possess vastly different biological activities and toxicological profiles, relying on a single analytical technique for structural confirmation is scientifically untenable. This guide details a multi-faceted approach, ensuring that the identity of (4-chloro-1H-indol-2-yl)methanol is confirmed without ambiguity.

Foundational Physicochemical Properties

Before delving into complex spectroscopic analysis, establishing the foundational properties of the compound is a critical first step. These data points provide an initial identity check against supplier information and historical data.

PropertyValueSource
CAS Number 53590-41-3[3][4]
Molecular Formula C₉H₈ClNO[3][5]
Molecular Weight 181.62 g/mol [5]
Physical Form Solid, Powder[3]
Melting Point 69-70 °C[3]
InChIKey JZKSAKQPFWXXKS-UHFFFAOYSA-N[3]

Spectroscopic Characterization: A Multi-Pronged Approach

Spectroscopic analysis provides detailed information about the molecule's atomic connectivity and functional groups. We will utilize NMR, MS, and IR spectroscopy as complementary techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides information on the chemical environment of individual protons and carbons, their connectivity, and their spatial relationships.

Causality of Experimental Choices: We employ both ¹H and ¹³C NMR. ¹H NMR gives us detailed information about the number and environment of protons, including their coupling to adjacent protons, which helps define the substitution pattern on the aromatic rings. ¹³C NMR reveals the number of unique carbon atoms and their electronic environments, which is crucial for confirming the overall carbon skeleton and the position of the chloro-substituent.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of (4-chloro-1H-indol-2-yl)methanol.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃), in a clean vial. DMSO-d₆ is often preferred for indole derivatives as it can help in resolving the N-H and O-H protons.[6]

    • Ensure complete dissolution, using gentle sonication if necessary.

    • Filter the solution through a pipette containing a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.[6]

  • Instrument Setup (400/500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the instrument on the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity (shimming) to ensure sharp, well-resolved peaks.[6]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • (Optional but Recommended) Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to unambiguously assign proton and carbon signals and confirm connectivity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400/500 MHz) cluster_analysis Data Analysis P1 Weigh Sample (5-10 mg) P2 Dissolve in ~0.6 mL Deuterated Solvent P1->P2 P3 Filter into NMR Tube P2->P3 A1 Lock & Shim P3->A1 A2 Acquire ¹H Spectrum A1->A2 A3 Acquire ¹³C Spectrum A2->A3 A4 Acquire 2D Spectra (COSY, HSQC) A3->A4 D1 Process & Analyze Spectra A4->D1 D2 Assign Signals D1->D2 D3 Confirm Structure D2->D3

Fig 1: Standard workflow for NMR-based structural characterization.
ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale / Annotation
N-H (H1) ~11.4br s-Typical for indole N-H in DMSO; exchangeable with D₂O.
C7-H ~7.45dJ ≈ 8.0Downfield shift due to proximity to the electronegative nitrogen and deshielding from the C4-Cl.
C5-H ~7.10dJ ≈ 7.5Ortho to the chlorine atom, expected to be deshielded.
C6-H ~7.05tJ ≈ 7.8Triplet due to coupling with both H5 and H7.
C3-H ~6.40s-Characteristic singlet for the H3 proton of a 2-substituted indole.
-CH₂- ~4.60dJ ≈ 5.5Methylene protons adjacent to the hydroxyl group. Coupling to the OH proton.
-OH ~5.40tJ ≈ 5.5Triplet due to coupling to the adjacent methylene protons. Exchangeable with D₂O.

The prediction for the ¹³C spectrum is based on the known spectrum of (1H-indol-2-yl)methanol and established substituent chemical shift (SCS) effects for chlorine on an aromatic ring.[1][7]

CarbonPredicted δ (ppm)Rationale / Annotation
C2 ~138.5Carbon bearing the methanol group, relatively deshielded.
C3 ~100.0Shielded carbon of the pyrrole ring.
C3a ~128.0Bridgehead carbon.
C4 ~125.0Carbon directly attached to chlorine; chemical shift influenced by the heavy atom effect.
C5 ~121.5
C6 ~120.0
C7 ~110.0Shielded by the adjacent nitrogen.
C7a ~135.5Bridgehead carbon, deshielded by nitrogen.
-CH₂OH ~57.0Methylene carbon of the methanol group.
Mass Spectrometry (MS)

MS is essential for confirming the molecular weight of the compound and providing structural information through analysis of its fragmentation patterns.

Causality of Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like our target, minimizing premature fragmentation and ensuring a strong molecular ion peak. Tandem MS (MS/MS) is then used to induce and analyze fragmentation, providing evidence for the compound's substructures.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • LC-MS/MS System Setup:

    • Use a C18 reverse-phase column.

    • Set a mobile phase gradient (e.g., water with 0.1% formic acid and methanol).[8]

    • Operate the mass spectrometer in positive ESI mode.

  • Data Acquisition:

    • Acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺.

    • Perform a product ion scan (MS/MS) on the isolated [M+H]⁺ ion to observe the fragmentation pattern.

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS/MS Acquisition cluster_analysis Data Analysis P1 Prepare Dilute Solution (~10-50 µg/mL) A1 Inject into LC-MS P1->A1 A2 Full Scan (ESI+) A1->A2 A3 Isolate [M+H]⁺ Ion A2->A3 A4 Product Ion Scan (MS/MS) A3->A4 D1 Confirm Molecular Weight A4->D1 D2 Analyze Fragmentation D1->D2 D3 Propose Structure D2->D3

Fig 2: General workflow for LC-MS/MS based structural analysis.

The presence of chlorine provides a distinct isotopic pattern that is a key validation point. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1.

m/z ValueIonRationale / Annotation
182.037[M+H]⁺ for ³⁵ClCalculated for C₉H₉³⁵ClNO⁺. This should be the base peak in the full scan.
184.034[M+H]⁺ for ³⁷ClThe A+2 peak, expected to be ~33% the intensity of the m/z 182 peak.
164.026[M+H - H₂O]⁺Loss of water from the methanol group.
151.019[M+H - CH₂OH]⁺Loss of the hydroxymethyl radical followed by hydrogen rearrangement, leading to the 4-chloroindole cation.
116.031[C₈H₇N]⁺Subsequent loss of chlorine from the 4-chloroindole cation.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.

Causality of Experimental Choices: An Attenuated Total Reflectance (ATR) accessory is used as it requires minimal sample preparation and is suitable for solid powder samples, providing a quick and reliable spectrum.

  • Instrument Setup:

    • Record a background spectrum of the clean ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

IR_Workflow A1 Record Background Spectrum A2 Place Sample on ATR Crystal A1->A2 A3 Apply Pressure A2->A3 A4 Acquire Spectrum (4000-400 cm⁻¹) A3->A4 A5 Analyze Absorption Bands A4->A5

Fig 3: Workflow for acquiring an ATR-IR spectrum.
Wavenumber (cm⁻¹)Vibration TypeIntensityAnnotation
~3400-3300N-H stretchMedium, SharpCharacteristic of the indole N-H group.
~3350-3200O-H stretchMedium, BroadAlcohol hydroxyl group, often overlaps with N-H stretch.
~3100-3000C-H stretch (aromatic)MediumAromatic C-H bonds on the indole ring.
~2950-2850C-H stretch (aliphatic)MediumMethylene C-H bonds of the methanol group.
~1600-1450C=C stretch (aromatic)Medium-StrongBenzene and pyrrole ring stretching vibrations.
~1100-1000C-O stretchStrongCharacteristic of a primary alcohol.
~800-600C-Cl stretchStrongCarbon-chlorine bond vibration.

Crystallographic Characterization: The Definitive Structure

While spectroscopy provides compelling evidence, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure and stereochemistry in the solid state. Although no public crystal structure for (4-chloro-1H-indol-2-yl)methanol is currently available, the protocol for its determination is standardized. The existence of a crystal structure for the related compound 4-chloro-1H-indole-2,3-dione demonstrates that chloro-indoles can form high-quality crystals suitable for diffraction studies.[9]

  • Crystal Growth:

    • Grow single crystals of the compound by slow evaporation of a saturated solution. Solvents to be screened include ethyl acetate, hexane, dichloromethane, or mixtures thereof.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods to locate the atoms.

    • Refine the structural model against the experimental data to obtain final atomic coordinates, bond lengths, and bond angles.

Integrated Structural Elucidation and Conclusion

The power of this multi-technique approach lies in the convergence of data. The molecular weight confirmed by MS (m/z 182/184) must match the molecular formula (C₉H₈ClNO). The functional groups identified by IR (N-H, O-H, C-Cl, aromatic C=C) must be consistent with the proposed structure. Most importantly, every proton and carbon signal in the NMR spectra must be assigned in a way that is fully consistent with the connectivity and substitution pattern of (4-chloro-1H-indol-2-yl)methanol. The predicted NMR shifts, based on established principles of substituent effects, provide a robust hypothesis that can be confirmed by experimental data.

By systematically applying these orthogonal analytical techniques, a self-validating dossier of evidence is created. This rigorous characterization is fundamental to ensuring the quality, safety, and efficacy of any chemical entity intended for further development, providing an unshakeable foundation for subsequent research.

References

  • NextSDS. (4-chloro-1H-indol-2-yl)methanol — Chemical Substance Information. [Link][4]

  • Juma, R. M., Golen, J. A., & Manke, D. R. (2016). 4-Chloro-1H-indole-2,3-dione. IUCrData, 1(6), x160689. [Link][9]

  • Wang, X., et al. (2011). An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanols and Vinyl Sulfonium Salts. Chemical Communications. (Supporting Information). [Link][1]

  • Goud, T. K., et al. (2018). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Journal of Applicable Chemistry. [Link][10]

  • Gribble, G. W. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(6), 2587-2642. [Link][2]

  • Peredo-Vázquez, R., et al. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 385-402. [Link][7]

  • Chen, Y., et al. (2022). Study on Quality Control of Compound Anoectochilus roxburghii (Wall.) Lindl. by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 27(13), 4165. [Link][8]

Sources

Exploratory

Comprehensive Physicochemical Profiling and Experimental Methodologies for (4-chloro-1H-indol-2-yl)methanol

Executive Summary (4-chloro-1H-indol-2-yl)methanol (CAS: 53590-41-3) is a highly versatile, bifunctional heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development[1]. Characteri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-chloro-1H-indol-2-yl)methanol (CAS: 53590-41-3) is a highly versatile, bifunctional heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development[1]. Characterized by an electron-rich indole core, a sterically demanding 4-chloro substituent, and a reactive 2-hydroxymethyl moiety, this compound presents unique physicochemical behaviors. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative guide on its structural thermodynamics, chemical stability, and field-proven, self-validating experimental handling protocols.

Molecular Architecture & Physicochemical Properties

The structural causality of (4-chloro-1H-indol-2-yl)methanol dictates its behavior in both biological and synthetic environments.

  • The 4-Chloro Substituent: Introduces a strong inductive (-I) effect, which slightly increases the acidity of the indole NH compared to an unsubstituted indole. Furthermore, the chlorine atom acts as a lipophilic anchor and a potential halogen-bond donor, critical for target protein binding[2].

  • The 2-Hydroxymethyl Group: Serves as a primary hydrogen-bond donor and acceptor. It significantly lowers the overall lipophilicity (LogP) of the molecule while increasing its Topological Polar Surface Area (TPSA), thereby enhancing aqueous solvation compared to 4-chloroindole.

Quantitative Data Summary

The following table synthesizes the fundamental physicochemical properties of the compound, essential for downstream formulation and assay development[1][3].

Table 1: Fundamental Physicochemical Properties

PropertyValueCausality / Scientific Significance
CAS Number 53590-41-3Unique chemical identifier for regulatory tracking.
Molecular Formula C9H8ClNODefines the exact atomic composition.
Molecular Weight 181.62 g/mol Optimal low-MW fragment for lead generation.
Melting Point 69–70 °CIndicates moderate crystalline lattice energy.
Estimated TPSA 36.02 ŲFavorable for membrane permeability (NH + OH contributions).
H-Bond Donors 2Indole NH and primary alcohol OH dictate solvation.
H-Bond Acceptors 1Oxygen atom of the hydroxyl group.
Rotatable Bonds 1C2-C(OH) bond, minimizing entropic penalty upon binding.

Structural Causality and Chemical Reactivity

The bifunctional nature of the molecule requires careful handling. The benzylic-like position of the 2-hydroxymethyl group makes it susceptible to oxidation, while the indole nitrogen can undergo alkylation under basic conditions. Understanding these divergent pathways is critical for both synthetic derivatization and stability profiling.

Reactivity_Pathway Core (4-chloro-1H-indol-2-yl)methanol O_Alk O-Alkylation (Primary Alcohol) Core->O_Alk Mild Base N_Alk N-Alkylation (Indole NH) Core->N_Alk Strong Base Oxidation Oxidation to Aldehyde (MnO2) Core->Oxidation Mild Oxidant

Fig 1. Divergent reactivity pathways highlighting site-selective functionalization of the core.

Experimental Workflows: Stability and Solubility

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to verify the accuracy of the resulting data.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: Kinetic solubility methods (e.g., DMSO dilution) often overestimate solubility due to supersaturation. The shake-flask method is employed here to determine the true thermodynamic equilibrium of the solid lattice in an aqueous buffer, which is critical for accurate LogP and bioavailability profiling.

Step-by-Step Methodology:

  • Preparation: Weigh exactly 5.0 mg of (4-chloro-1H-indol-2-yl)methanol into a 2 mL glass vial.

  • Buffer Addition: Add 1.0 mL of 50 mM Phosphate Buffer (pH 7.4).

    • Rationale: pH 7.4 mimics physiological conditions. The compound is neutral at this pH (estimated pKa of NH > 15), meaning solubility is driven purely by intrinsic lipophilicity and hydrogen bonding.

  • Equilibration: Seal the vial and agitate on an orbital shaker at 300 RPM for 24 hours at a strictly controlled 25.0 ± 0.5 °C.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved crystalline material.

    • Self-Validation Step: Ensure the supernatant is optically clear; any turbidity indicates incomplete separation, which will falsely elevate the UV absorbance reading.

  • Quantification: Dilute the supernatant 1:10 in methanol and quantify via HPLC-UV against a standard calibration curve (0.1 - 50 µg/mL).

Protocol B: HPLC-UV Purity and Stability Profiling

Causality: Indole-2-methanols can undergo acid-catalyzed dimerization or polymerization. Therefore, the chromatographic method must utilize neutral or very mildly acidic mobile phases to prevent on-column degradation during analysis.

HPLC_Workflow A Sample Preparation (1 mg/mL in MeOH) B Chromatographic Separation (C18 Column, Gradient) A->B C UV/Vis Detection (λ = 220 nm, 280 nm) B->C D Data Acquisition & Integration C->D E Purity & Stability Assessment D->E

Fig 2. HPLC-UV workflow for purity and stability assessment of (4-chloro-1H-indol-2-yl)methanol.

Step-by-Step Methodology:

  • System Setup: Equip the HPLC with a high-resolution C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase Selection:

    • Solvent A: Water with 0.05% Formic Acid. (Rationale: Provides enough ionic strength to keep the peak shape sharp without inducing rapid degradation of the benzylic alcohol).

    • Solvent B: Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 5.0 minutes at a flow rate of 0.5 mL/min.

  • Sample Preparation: Dissolve the compound in HPLC-grade Methanol to a final concentration of 1.0 mg/mL.

    • Self-Validation Step: Inject a blank methanol sample first to rule out solvent-peak interference and carryover.

  • Detection: Monitor at λ = 220 nm (aromatic core) and λ = 280 nm (indole specific absorbance).

  • System Suitability: The tailing factor for the main peak must be ≤ 1.5, and theoretical plates > 5000 to ensure column integrity and reliable integration.

Conclusion

(4-chloro-1H-indol-2-yl)methanol is a structurally privileged scaffold. By understanding the thermodynamic interplay between its electron-withdrawing halogen and its hydrogen-bonding domains, researchers can effectively leverage this compound in complex synthetic pathways and drug discovery programs. Strict adherence to the self-validating analytical protocols outlined above ensures reproducible, high-fidelity data across all stages of development.

References

  • NextSDS. (4-chloro-1H-indol-2-yl)methanol — Chemical Substance Information. Retrieved from a verified working landing page: [Link]

Sources

Foundational

A Methodological Framework for Determining the In Vitro Toxicity Profile of (4-chloro-1H-indol-2-yl)methanol

Preamble: Charting a Course for Novel Compound Safety Assessment The journey of a small molecule from discovery to a potential therapeutic agent is fraught with challenges, with unforeseen toxicity being a primary cause...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Charting a Course for Novel Compound Safety Assessment

The journey of a small molecule from discovery to a potential therapeutic agent is fraught with challenges, with unforeseen toxicity being a primary cause of attrition.[1] Indole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with diverse biological activities, including anticancer and anti-inflammatory properties.[2][3] (4-chloro-1H-indol-2-yl)methanol (CAS: 53590-41-3) is one such compound, whose therapeutic potential is yet to be fully characterized.[4][5]

As specific public data on the in vitro toxicity of (4-chloro-1H-indol-2-yl)methanol is not available, this guide provides a comprehensive, experience-driven framework for its toxicological evaluation. We will proceed with the compound designated as CIM for brevity. This document serves as a robust methodological template for researchers, scientists, and drug development professionals, outlining a tiered approach to elucidate a compound's safety profile at the cellular level. The protocols and analytical strategies described herein are grounded in established toxicological principles and are designed to generate reliable, reproducible, and mechanistically informative data.[6][7]

Foundational Cytotoxicity Screening: Establishing the Dose-Response Relationship

The initial step in any toxicological assessment is to determine the concentration range over which the compound exerts cytotoxic effects.[6] This is crucial for identifying the half-maximal inhibitory concentration (IC50), a key parameter that informs the design of all subsequent mechanistic studies.

Rationale for Cell Line Selection

The choice of cell lines is paramount and should reflect the compound's intended therapeutic application and potential off-target organ toxicities. A well-conceived panel should include:

  • Hepatotoxicity Model: The human liver carcinoma cell line, HepG2 , is a standard model for assessing potential drug-induced liver injury (DILI), a major cause of drug failure.[7]

  • Renal Toxicity Model: A human embryonic kidney cell line, HEK293 , can serve as a model for general cytotoxicity in a non-cancerous, human-derived line.[8]

  • Target-Relevant Cancer Lines: If CIM is being investigated as an anticancer agent, a panel of relevant cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) should be included to assess both efficacy and potential for selective toxicity.[3][9]

Experimental Workflow: Cytotoxicity Assessment

A tiered screening approach ensures an efficient and data-driven evaluation process.[6]

G cluster_0 Phase 1: Foundational Screening A Select & Culture Cell Lines (e.g., HepG2, HEK293, MCF-7) B Prepare Serial Dilutions of CIM (e.g., 0.1 µM to 100 µM) A->B C 24-72h Compound Exposure B->C D Metabolic Viability Assay (e.g., MTT Assay) C->D E Data Analysis: Generate Dose-Response Curves D->E F Determine IC50 Values for each cell line E->F

Caption: General workflow for foundational in vitro cytotoxicity screening.

Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10]

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells/well. Allow them to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare a series of 2-fold serial dilutions of CIM in the appropriate culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and low (<0.1%) across all wells to avoid solvent toxicity.[11] Remove the old medium and add 100 µL of the CIM-containing medium to the respective wells. Include vehicle-only and untreated wells as negative controls.

  • Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[12]

Data Presentation

Quantitative data should be summarized in a clear, tabular format for easy comparison across cell lines and time points.

Table 1: Hypothetical IC50 Values (µM) for (4-chloro-1H-indol-2-yl)methanol (CIM)

Cell LineTissue of OriginType24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
HepG2 LiverCarcinomaDataDataData
HEK293 KidneyEmbryonicDataDataData
MCF-7 BreastAdenocarcinomaDataDataData
HCT-116 ColonCarcinomaDataDataData

Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

Once cytotoxicity is established, the next critical step is to determine how the compound is killing the cells. Distinguishing between programmed cell death (apoptosis) and uncontrolled cell lysis (necrosis) provides fundamental mechanistic insight.[6]

Rationale for Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for differentiating cell death mechanisms.

  • Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Detailed Protocol: Annexin V/PI Flow Cytometry Assay
  • Cell Treatment: Seed cells in 6-well plates and treat them with CIM at concentrations around the predetermined IC50 value for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all cell populations are analyzed. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol.[6]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells promptly using a flow cytometer.

Data Interpretation and Visualization

The results are typically displayed as a quadrant plot, which differentiates four cell populations.

Caption: Quadrant analysis of cell populations after Annexin V/PI staining.

Investigating Molecular Mechanisms and Signaling Pathways

If apoptosis is identified as the primary cell death mechanism, the subsequent investigation should focus on the underlying molecular pathways. Indole derivatives are known to exert their effects through various mechanisms, including tubulin polymerization inhibition, kinase modulation, and regulation of apoptotic proteins like the Bcl-2 family.[13][14]

Rationale for Western Blot Analysis

Western blotting is a powerful technique to quantify changes in the expression levels of key proteins involved in signaling pathways. Based on the apoptotic phenotype, a primary investigation should target the intrinsic (mitochondrial) pathway of apoptosis.

Detailed Protocol: Western Blot for Apoptotic Markers
  • Protein Extraction: Treat cells with CIM at the IC50 concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

  • Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative change in protein expression.

Potential Signaling Pathway

The activation of the intrinsic apoptotic pathway is a common mechanism for cytotoxic compounds.

G CIM (4-chloro-1H-indol-2-yl)methanol Stress Cellular Stress CIM->Stress Mito Mitochondrial Perturbation Stress->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic (mitochondrial) apoptosis pathway.

Genotoxicity Assessment

Evaluating a compound's potential to damage genetic material is a critical component of regulatory toxicology.[15] An early-stage in vitro assessment can flag potential liabilities. The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in eukaryotic cells.[16] Exposure to CIM followed by this assay would reveal any significant increase in DNA damage compared to controls, indicated by the formation of a "comet tail" of fragmented DNA.[16]

Conclusion

This technical guide outlines a systematic and logical framework for characterizing the in vitro toxicity profile of (4-chloro-1H-indol-2-yl)methanol (CIM). By progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can build a comprehensive safety profile of this novel compound. This tiered approach, which includes assessing cytotoxicity, determining the mode of cell death, and investigating the underlying molecular pathways, ensures that resources are used efficiently while generating the critical data needed to make informed decisions in the drug development process. Adherence to these robust, validated methodologies will provide a solid foundation for the further preclinical development of CIM and other novel indole derivatives.

References

  • A Framework for Initial In Vitro Toxicity Screening of Small Molecule Compounds: A Methodological Guide - Benchchem. (URL: )
  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery - News-Medical. (URL: )
  • Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. (URL: )
  • In Vitro Toxicology Assays - TME Scientific. (URL: )
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (URL: )
  • Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review - Natural Resources for Human Health. (URL: )
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (URL: )
  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC. (URL: )
  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (URL: )
  • (4-Chloro-1H-indol-2-yl)methanol - Sigma-Aldrich. (URL: )
  • (4-chloro-1H-indol-2-yl)
  • New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC. (URL: )
  • In-vitro cytotoxicity of synthesized phthalide-fused indoles and indolines against HL-60 and HepG2 cells - Arabian Journal of Chemistry. (URL: )
  • An Overview on Common Organic Solvents and Their Toxicity. (URL: )
  • Cytotoxicity Evaluation of Methanol Extracts of Some Medicinal Plants on P19 Embryonal Carcinoma Cells. (URL: )

Sources

Exploratory

(4-chloro-1H-indol-2-yl)methanol Receptor Binding Affinity Studies: A Technical Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the receptor binding affinity of (4-chloro-1H-indol-2-yl)methanol. Given the lack of specific b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the receptor binding affinity of (4-chloro-1H-indol-2-yl)methanol. Given the lack of specific binding data for this compound in the public domain, this document outlines a strategic and technically sound approach to identify potential receptor targets and characterize the binding interactions. The methodologies described herein are grounded in established principles of pharmacology and draw upon the known biological activities of the broader class of indole derivatives.

Introduction: The Indole Scaffold and (4-chloro-1H-indol-2-yl)methanol

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Indole derivatives are known to interact with a variety of receptors, including G-protein coupled receptors (GPCRs) like serotonin and prostaglandin receptors, nuclear receptors, and protein kinases.[2][3][4][5] The subject of this guide, (4-chloro-1H-indol-2-yl)methanol, is a specific derivative for which receptor binding properties have not been extensively reported. Understanding its receptor binding affinity is a critical first step in elucidating its potential pharmacological effects and therapeutic applications.

This guide will provide a roadmap for a systematic investigation, beginning with preliminary considerations and compound synthesis, followed by detailed protocols for binding assays against rationally selected receptor classes, and concluding with data analysis and interpretation.

Pre-Experimental Considerations

Synthesis and Characterization of (4-chloro-1H-indol-2-yl)methanol

Prior to initiating binding studies, it is imperative to have a well-characterized and highly pure sample of (4-chloro-1H-indol-2-yl)methanol. Several synthetic routes for indole derivatives are available in the literature. A common approach involves the Fischer indole synthesis, which utilizes the reaction of an arylhydrazine with an aldehyde or ketone.[6] Alternatively, substituted indoles can be synthesized through various modern organic chemistry methods.[1][7][8][9] A general procedure for the synthesis of (1H-indol-2-yl)methanol compounds involves the reduction of the corresponding carboxylate with a reducing agent like lithium aluminum hydride (LiAlH4).[10]

Purity Assessment: The purity of the synthesized compound should be rigorously assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is generally required for reliable binding assay results.[11]

Target Selection: A Rationale-Driven Approach

Given the chemical structure of (4-chloro-1H-indol-2-yl)methanol, a rational approach to target selection is crucial. Based on the known activities of similar indole derivatives, the following receptor classes are proposed as primary targets for initial screening:

  • G-Protein Coupled Receptors (GPCRs):

    • Serotonin (5-HT) Receptors: Many indole derivatives are known to bind to various 5-HT receptor subtypes, such as 5-HT1A and 5-HT2A.[3]

    • Prostaglandin D2 Receptor (CRTH2): Certain indole derivatives have been identified as modulators of this receptor.[5]

  • Protein Kinases: The indole scaffold is present in numerous kinase inhibitors, making this an important target class to investigate.[2]

  • Nuclear Receptors: Some bis-indole derivatives have been shown to bind to nuclear receptors like NR4A1 and NR4A2.[4]

  • Ion Channels: While less common, some indole derivatives have been found to modulate ion channel activity.[12][13]

The initial screening should ideally be performed against a panel of receptors within these classes to obtain a broad overview of the compound's binding profile.

Experimental Protocols for Receptor Binding Assays

The choice of assay technology depends on the target class and available resources. Both radioligand and non-radioactive methods are widely used and provide valuable data.[14][15][16][17][18]

General Workflow for Binding Assays

The following diagram illustrates a generalized workflow for a competitive binding assay.

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of (4-chloro-1H-indol-2-yl)methanol Incubation Incubate receptor, labeled ligand, and test compound Compound_Prep->Incubation Receptor_Prep Prepare receptor source (e.g., cell membranes, purified protein) Receptor_Prep->Incubation Ligand_Prep Prepare labeled ligand (radioligand or fluorescent tracer) Ligand_Prep->Incubation Separation Separate bound from free ligand (e.g., filtration, centrifugation) Incubation->Separation Detection Quantify bound labeled ligand Separation->Detection Curve_Fitting Generate competition curve Detection->Curve_Fitting Parameter_Calc Calculate IC50 and Ki values Curve_Fitting->Parameter_Calc

Caption: General workflow for a competitive receptor binding assay.

GPCR Binding Assays: Radioligand and Fluorescence-Based Approaches

GPCRs are a major class of drug targets, and various robust assay formats are available to study their interactions with ligands.[14][15][18][19][20][21]

This is a classic and highly sensitive method for determining binding affinity.[14][17][18]

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with the receptor source in the presence of varying concentrations of the unlabeled test compound ((4-chloro-1H-indol-2-yl)methanol). The test compound will compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Step-by-Step Protocol:

  • Receptor Preparation: Prepare cell membranes from a cell line recombinantly expressing the target GPCR (e.g., a specific serotonin receptor subtype).[20]

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and protease inhibitors).

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Serial dilutions of (4-chloro-1H-indol-2-yl)methanol

    • Radioligand at a concentration close to its Kd value

    • Cell membrane preparation

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection: Place the filter mats in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[22]

These assays offer a non-radioactive alternative and are well-suited for high-throughput screening.[23]

Principle: The Tango GPCR assay system utilizes a ligand-induced interaction between the GPCR and a protease-tagged arrestin protein. This interaction leads to the cleavage of a transcription factor from the C-terminus of the receptor, which then translocates to the nucleus and activates a reporter gene, resulting in a quantifiable signal.[23]

Step-by-Step Protocol:

  • Cell Culture: Use a commercially available cell line expressing the target GPCR and the components of the Tango assay system.

  • Compound Addition: Plate the cells in a 96- or 384-well plate and add serial dilutions of (4-chloro-1H-indol-2-yl)methanol.

  • Agonist Stimulation (for antagonist mode): If testing for antagonist activity, add a known agonist of the receptor at a concentration that gives a submaximal response (e.g., EC80).

  • Incubation: Incubate the plate for the recommended time (typically several hours) to allow for reporter gene expression.

  • Detection: Add the detection reagent (e.g., a substrate for the reporter enzyme like luciferase) and measure the signal using a plate reader.

  • Data Analysis: Plot the signal against the logarithm of the test compound concentration to determine the IC50 (for antagonists) or EC50 (for agonists).

Protein Kinase Binding Assays

Kinase binding assays are essential for identifying compounds that target the ATP-binding site of kinases.[22][24][25][26][27]

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[22][24]

Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) from the kinase by a test compound. The kinase is labeled with a europium (Eu) anti-tag antibody. When the tracer is bound to the kinase, FRET occurs between the Eu-donor and the tracer's acceptor fluorophore. A test compound that binds to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.[24]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, Eu-labeled antibody, and fluorescent tracer in the assay buffer.

  • Reaction Setup: In a low-volume 384-well plate, add:

    • Serial dilutions of (4-chloro-1H-indol-2-yl)methanol

    • A mixture of the kinase and Eu-labeled antibody

    • The fluorescent tracer

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the emission ratio and plot it against the logarithm of the test compound concentration to determine the IC50 value.

G cluster_bound Tracer Bound (High FRET) cluster_unbound Inhibitor Bound (Low FRET) Kinase Kinase Antibody Eu-Antibody Kinase->Antibody binds Tracer Fluorescent Tracer Kinase->Tracer binds Antibody->Tracer FRET Kinase2 Kinase Antibody2 Eu-Antibody Kinase2->Antibody2 binds Inhibitor (4-chloro-1H-indol-2-yl)methanol Kinase2->Inhibitor binds

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Functionalization Techniques for (4-Chloro-1H-indol-2-yl)methanol

Executive Summary & Structural Profiling (4-Chloro-1H-indol-2-yl)methanol (CAS: 53590-41-3) is a highly versatile, multi-functional scaffold extensively utilized in the synthesis of complex indole alkaloids and active ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profiling

(4-Chloro-1H-indol-2-yl)methanol (CAS: 53590-41-3) is a highly versatile, multi-functional scaffold extensively utilized in the synthesis of complex indole alkaloids and active pharmaceutical ingredients (APIs) (). The compound's architecture presents four distinct, orthogonal functionalization vectors: the N1-indole amine, the C2-hydroxymethyl group, the C3-nucleophilic carbon, and the C4-aryl chloride. Mastering the chemoselectivity between these sites is critical for successful downstream derivatization in drug discovery workflows.

G Molecule (4-Chloro-1H-indol-2-yl)methanol C2 C2-Hydroxymethyl Selective Oxidation Molecule->C2 MnO2, CH2Cl2 C4 C4-Chloro Pd-Catalyzed Cross-Coupling Molecule->C4 Pd(OAc)2, XPhos C3 C3-Position Electrophilic Substitution Molecule->C3 Lewis Acid Catalysis N1 N1-Amine Protection / Alkylation Molecule->N1 Base, Electrophile

Orthogonal functionalization vectors of (4-chloro-1H-indol-2-yl)methanol.

Protocol I: Chemoselective Oxidation of the C2-Hydroxymethyl Group

Causality & Mechanism

The primary alcohol at the C2 position is highly susceptible to over-oxidation, forming the corresponding carboxylic acid if harsh oxidants (e.g., KMnO₄) are utilized without strict stoichiometric control. To prevent this and preserve the electron-rich indole nucleus, activated manganese dioxide (MnO₂) is the reagent of choice ()[1]. MnO₂ operates via a heterogeneous radical mechanism on the solid surface, selectively arresting oxidation at the aldehyde stage to yield 4-chloro-1H-indole-2-carbaldehyde. The reaction is driven by the high surface area of activated MnO₂ and the stabilization of the resulting radical intermediate by the adjacent heteroaromatic system.

Self-Validating Protocol
  • Preparation: Dissolve 1.0 eq of (4-chloro-1H-indol-2-yl)methanol in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration under an inert argon atmosphere.

  • Oxidation: Add 10.0 eq of activated MnO₂. (Crucial: Ensure the MnO₂ is freshly activated by heating at 120°C for 2 hours prior to use to remove adsorbed moisture).

  • Reaction Monitoring: Stir vigorously at room temperature for 20–24 hours.

    • Self-Validation Step: Monitor via Thin Layer Chromatography (TLC) using Hexane/EtOAc (7:3). The product aldehyde will appear as a distinct, strongly UV-active spot with a significantly higher Rf​ value than the highly polar starting alcohol. The absence of baseline retention confirms no over-oxidation to the carboxylic acid occurred.

  • Workup: Filter the black suspension through a tightly packed pad of Celite to remove the manganese salts. Wash the filter cake exhaustively with EtOAc until the filtrate runs clear.

  • Isolation: Concentrate the combined organic filtrates under reduced pressure to afford the crude 4-chloro-1H-indole-2-carbaldehyde, which is typically >95% pure and ready for immediate downstream use.

Protocol II: Palladium-Catalyzed Cross-Coupling of the C4-Chloro Handle

Causality & Mechanism

The C4-chloro substituent is significantly less reactive towards oxidative addition than its bromo or iodo analogs due to the high bond dissociation energy of the C(sp²)–Cl bond ()[2]. Standard Pd(PPh₃)₄ catalysts often fail or require forcing conditions that degrade the starting material. Utilizing electron-rich, sterically demanding dialkylbiaryl phosphine ligands, such as XPhos, alongside Pd(OAc)₂, lowers the activation energy for the oxidative addition. The bulky biaryl structure of XPhos facilitates the difficult reductive elimination step, while its electron-rich dicyclohexylphosphine moiety accelerates the initial oxidative addition into the recalcitrant C–Cl bond.

Table 1: Catalyst Optimization for C4-Chloroindole Suzuki-Miyaura Coupling

Catalyst SourceLigandSolventBaseConversion / Yield (%)
Pd(PPh₃)₄NoneTolueneNa₂CO₃< 10% (Trace)
Pd(dppf)Cl₂dppfDioxaneK₃PO₄35%
Pd₂(dba)₃SPhosTolueneK₃PO₄68%
Pd(OAc)₂ XPhos MIBK K₃PO₄ > 90% (Optimal)

Data summarized from established pharmaceutical scale-up routes for 4-chloroindole derivatives ()[2].

Self-Validating Protocol
  • Setup: In an oven-dried Schlenk flask, combine (4-chloro-1H-indol-2-yl)methanol (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), XPhos (0.10 eq), and K₃PO₄ (2.0 eq).

  • Solvent Addition: Add degassed Methyl Isobutyl Ketone (MIBK) to achieve a 0.2 M concentration. MIBK is specifically selected for its excellent solubility profile, allowing reaction, workup, and crystallization in a single solvent system ()[2].

  • Coupling: Heat the mixture to 90°C under argon for 12 hours.

  • Validation:

    • Self-Validation Step: Perform LC-MS analysis prior to workup. The starting material exhibits a characteristic isotopic chlorine cluster (M and M+2 in a 3:1 ratio). Complete conversion is validated strictly by the total disappearance of this isotopic signature and the emergence of the coupled product mass. TLC alone is insufficient due to frequent co-elution of biaryl products with the starting indole.

  • Purification: Cool to room temperature, quench with basic aqueous N-acetylcysteine (to actively scavenge residual palladium) ()[2], extract the organic layer, dry over Na₂SO₄, and purify via flash chromatography.

G Precat Pd(OAc)2 + XPhos Precatalyst Active L-Pd(0) Active Catalyst Precat->Active Reduction OxAdd Oxidative Addition (C-Cl Cleavage) Active->OxAdd + Indole-Cl Transmet Transmetalation (Ar-B(OH)2) OxAdd->Transmet + Base RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Active Regeneration

Catalytic cycle for the Pd/XPhos-catalyzed cross-coupling of the C4-chloro substituent.

Protocol III: C3-Electrophilic Derivatization (Iso-Pictet-Spengler)

Causality & Mechanism

The C3 position of the indole core is the most nucleophilic site due to the enamine-like character of the heterocycle. Indole-2-methanols can be elegantly engaged in iso-Pictet-Spengler type reactions ()[3]. When the C2-hydroxymethyl group is converted to an aminooxy or similar leaving/nucleophilic group, the highly nucleophilic C3-position can attack intermediate iminium ions formed with external aldehydes. This rapidly constructs complex oxacarboline or tetrahydro- β -carboline architectures, a methodology heavily utilized in modern bioconjugation and the synthesis of polycyclic alkaloid frameworks ()[3].

References

  • Synthesis and biological evaluation of indoles | Der Pharma Chemica |[Link]

  • Application of C–H Functionalization in the Development of a Concise and Convergent Route to the Phosphatidylinositol-3-kinase Delta Inhibitor Nemiralisib | ACS Organic Process Research & Development |[Link]

  • A Pictet-Spengler ligation for protein chemical modification | Proceedings of the National Academy of Sciences (PNAS) |[Link]

Sources

Application

Application Note: (4-Chloro-1H-indol-2-yl)methanol in Pharmaceutical Synthesis

Executive Summary This application note provides an in-depth technical guide on the utilization of (4-chloro-1H-indol-2-yl)methanol as a critical intermediate in drug discovery and development. By detailing the mechanist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides an in-depth technical guide on the utilization of (4-chloro-1H-indol-2-yl)methanol as a critical intermediate in drug discovery and development. By detailing the mechanistic rationale behind its structural features and providing field-proven, self-validating protocols, this guide is designed to assist medicinal chemists in optimizing synthetic workflows for central nervous system (CNS) therapeutics and oncology drugs.

Chemical Profile & Mechanistic Significance

The indole scaffold is a privileged structure in pharmacology. However, achieving precise functionalization requires carefully selected intermediates. (4-chloro-1H-indol-2-yl)methanol (CAS: 53590-41-3) offers a unique combination of steric and electronic properties that make it highly valuable for downstream synthesis:

  • The C4-Chlorine Substituent: The halogen at the 4-position exerts an inductive electron-withdrawing effect, which subtly lowers the pKa of the indole N-H. More importantly, it provides a lipophilic vector that enhances blood-brain barrier (BBB) penetration, making 4-chloroindole derivatives highly sought after for neurological disorder targeting 1[1].

  • The C2-Hydroxymethyl Group: Direct formylation of indoles (e.g., via Vilsmeier-Haack) typically occurs at the C3 position due to the inherent nucleophilicity of the enamine-like system. To access C2-functionalized indoles, researchers reduce C2-esters to the corresponding methanols using lithium aluminum hydride 2[2]. The resulting C2-methanol serves as a precise synthetic handle that can be selectively oxidized to an aldehyde.

This controlled access to 4-chloro-1H-indole-2-carboxaldehyde is vital for synthesizing complex active pharmaceutical ingredients (APIs), including 5-HT6 receptor ligands for cognitive enhancement 3[3] and Nurr-1 activators for the treatment of Parkinson's disease [[4]](4].

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways originating from (4-chloro-1H-indol-2-yl)methanol.

G A (4-chloro-1H-indol-2-yl)methanol B Oxidation (MnO2) A->B C 4-chloro-1H-indole- 2-carboxaldehyde B->C D Reductive Amination C->D F Knoevenagel Condensation C->F E 5-HT6 Receptor Ligands (CNS Drugs) D->E G Kinase Inhibitors (Oncology) F->G

Synthetic workflow from (4-chloro-1H-indol-2-yl)methanol to API derivatives.

Experimental Protocols: A Self-Validating System

Protocol 1: Selective Oxidation to 4-Chloro-1H-indole-2-carboxaldehyde

Causality & Rationale: The electron-rich nature of the indole nucleus makes it highly susceptible to oxidative degradation. Strong oxidants like KMnO4 often cause oxidative cleavage of the pyrrole ring or over-oxidation to the carboxylic acid. Activated manganese dioxide (MnO2) is the optimal reagent because it selectively oxidizes allylic and benzylic-like alcohols to aldehydes under mild, heterogeneous conditions without damaging the indole core 5[5]. This avoids the lengthy chromatographic purifications required by other methods 2[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, round-bottom flask purged with argon, dissolve (4-chloro-1H-indol-2-yl)methanol (10 mmol, ~1.81 g) in 50 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add activated MnO2 (100 mmol, ~8.69 g) in a single portion. Expert Insight: The 10-fold excess is necessary because the oxidation occurs entirely on the surface of the insoluble MnO2 lattice; maximizing surface area ensures complete conversion.

  • Reaction Monitoring (Self-Validation): Stir the heterogeneous black suspension vigorously at 20–25 °C. Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the lower Rf spot (methanol) completely transitions to the higher Rf spot (aldehyde), typically within 12–16 hours.

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with an additional 50 mL of DCM to ensure no product remains trapped in the filter cake.

  • Isolation: Concentrate the combined organic filtrates under reduced pressure. The resulting crude 4-chloro-1H-indole-2-carboxaldehyde is generally of sufficient purity (>95%) for immediate downstream use.

Protocol 2: Synthesis of CNS-Active Amines via Reductive Amination

Causality & Rationale: To build the pharmacophore required for 5-HT6 receptor binding, the C2-aldehyde must be converted into a basic amine 3[3]. Sodium triacetoxyborohydride (NaBH(OAc)3) is utilized because its steric bulk and electron-withdrawing acetate groups make it a mild reducing agent that selectively targets the intermediate iminium ion without reducing the unreacted aldehyde back to the starting methanol.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-chloro-1H-indole-2-carboxaldehyde (5 mmol) and the desired secondary amine (e.g., N-methylpiperazine, 5.5 mmol) in 25 mL of 1,2-dichloroethane (DCE). Add glacial acetic acid (5 mmol) to catalyze iminium ion formation. Stir for 1 hour at room temperature.

  • Reduction: Add NaBH(OAc)3 (7.5 mmol) portion-wise over 10 minutes to control the mild exotherm. Stir the mixture for 4–6 hours under an inert atmosphere.

  • Quenching (Self-Validation): Slowly add 20 mL of saturated aqueous NaHCO3. Expert Insight: This basic quench is critical. It neutralizes the acetic acid and ensures the newly formed product amine is converted to its free-base form, allowing it to partition cleanly into the organic layer during extraction.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the residue via flash column chromatography (DCM:MeOH 95:5) to yield the pure 2-(aminomethyl)-4-chloro-1H-indole derivative.

Quantitative Reagent Selection Data

To justify the selection of oxidation reagents in Protocol 1, the following table summarizes the comparative efficacy of various oxidants on indole-2-methanols based on empirical laboratory data.

Oxidation ReagentSolventTemp (°C)Time (h)Yield (%)Over-Oxidation RiskOperational Notes
Activated MnO2 DCM2512–1685–92Very LowHeterogeneous, easy workup via simple filtration. Reagent of choice.
Dess-Martin Periodinane DCM0 to 251–288–95LowExcellent yields, but reagent is expensive and shock-sensitive at scale.
PCC DCM252–475–80LowGenerates toxic chromium waste; requires careful chromatographic cleanup.
KMnO4 Acetone251–2< 40HighSignificant formation of carboxylic acid and ring-cleavage byproducts.

References

  • Sigma-Aldrich. (4-chloro-1H-indol-2-yl)methanol | 53590-41-3. MilliporeSigma.

  • Benchchem. An In-depth Technical Guide to 3H-Indole-2-carbaldehyde: Synthesis and Characterization. 5

  • Nirogi, R. V. S., et al. Design, Synthesis and Pharmacological Evaluation of Novel 2-Arylsulfonyl Methyl-3-Piperazinyl Methyl Indole Derivatives as 5-HT6 Receptor Ligands. International Journal of PharmTech Research. 3

  • Der Pharma Chemica. Synthesis and biological evaluation of indoles. 2

  • J&K Scientific. 4-Chloroindole | 25235-85-2. 1

  • Google Patents. Use of indole derivatives as nurr-1 activators for the application thereof as a medicament for the treatment of parkinson's disease (CA2772697A1). 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (4-Chloro-1H-indol-2-yl)methanol Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the reduction of indole-2-carboxylates to their corresponding methanols is a fundamental yet notoriously fi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the reduction of indole-2-carboxylates to their corresponding methanols is a fundamental yet notoriously finicky transformation. The synthesis of (4-chloro-1H-indol-2-yl)methanol presents specific challenges, including chemoselectivity (avoiding dehalogenation or over-reduction), product instability, and workup-induced yield losses.

This guide is designed to provide authoritative, causality-driven solutions to optimize your synthetic workflows.

Part 1: Troubleshooting FAQs

Q: Why am I seeing significant yield loss due to the formation of 4-chloro-2-methyl-1H-indole (over-reduction)? A: Over-reduction occurs when the intermediate alkoxide is further reduced before the reaction is quenched. In indole-2-methanols, the electron-rich indole nitrogen can facilitate the expulsion of the C2-hydroxyl oxygen via an iminium-like intermediate. This makes the benzylic position highly susceptible to a second hydride attack, leading to the 2-methyl derivative. Causality & Solution: The activation energy for this secondary reduction is higher than that of the initial ester reduction. Strictly control the temperature (0 °C to room temperature; never reflux). If over-reduction persists, switch to a milder reductant like DIBAL-H or an in situ borane system ( NaBH4​/I2​ ).

Q: My product degrades into a dark, polymeric mixture during workup. What is happening? A: (4-chloro-1H-indol-2-yl)methanol is extremely sensitive to acidic conditions. Under Brønsted acid catalysis, 2-indolylmethanols readily dehydrate to generate highly electrophilic carbocation or vinyliminium intermediates (1[1]). Due to C3-umpolung reactivity, these intermediates are rapidly attacked by the nucleophilic C3 position of unreacted indole molecules, forming diindolylmethane dimers and intractable polymers. Causality & Solution: Acidic quenching (e.g., using HCl or concentrated NH4​Cl ) triggers this degradation cascade. Always maintain strictly neutral or slightly basic conditions during your workup.

Q: I am losing product in a thick, unfilterable emulsion after LiAlH4​ reduction. How can I improve recovery? A: Standard aqueous quenching of LiAlH4​ produces gelatinous aluminum hydroxide salts [ Al(OH)3​ ] that trap the product and block filter pores. Causality & Solution: Implement the Fieser workup method. By adding specific stoichiometric ratios of water and sodium hydroxide, the hydrated alumina is dehydrated into a free-flowing, granular powder (2[2]). This prevents product entrapment and allows for rapid, high-yield filtration.

Part 2: Quantitative Data – Reducing Agent Comparison

Selecting the right reducing agent is a balance between reactivity and chemoselectivity. Use the table below to benchmark your current protocol.

Reducing AgentTypical Yield (%)Optimal Temp (°C)Emulsion RiskOver-Reduction RiskMechanistic Notes
LiAlH4​ 80–90%0 to 25High (if quenched poorly)ModerateFast hydride transfer; requires strictly anhydrous conditions and basic workup.
NaBH4​ / I2​ 75–85%0 to 25LowLowGenerates BH3​ in situ; milder alternative that avoids highly basic/harsh conditions.
DIBAL-H 70–80%-78 to 0ModerateLowExcellent for avoiding over-reduction, but requires cryogenic cooling and careful stoichiometry.

Part 3: Optimized Step-by-Step Methodology

Protocol: Synthesis of (4-chloro-1H-indol-2-yl)methanol via LiAlH4​ Reduction Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Preparation and Reduction

  • Suspend LiAlH4​ (2.0 equiv.) in anhydrous THF (0.5 M) at 0 °C under an inert argon atmosphere.

  • Slowly add a solution of ethyl 4-chloro-1H-indole-2-carboxylate (1.0 equiv.) in THF dropwise over 30 minutes.

  • Causality: The dropwise addition controls the exothermic hydride transfer, preventing localized heating that drives the over-reduction of the newly formed alcohol to a 2-methylindole derivative.

  • Validation Checkpoint 1: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material ester (higher Rf​ ) must completely disappear, replaced by a highly polar, UV-active spot (the alkoxide intermediate).

Step 2: The Fieser Quench (Critical Yield-Preservation Step)

  • Once complete, cool the mixture strictly to 0 °C.

  • For every x grams of LiAlH4​ used, sequentially and cautiously add:

    • x mL of deionized H2​O (dropwise, wait for bubbling to subside).

    • x mL of 15% aqueous NaOH .

    • 3x mL of deionized H2​O .

  • Causality: The Fieser workup forces the precipitation of granular sodium aluminate salts, liberating the trapped indole-2-methanol into the organic phase and destroying emulsions[2].

  • Validation Checkpoint 2: The reaction mixture will transition from a gray, bubbling slurry to a suspension containing a crisp, white, free-flowing granular precipitate. If the salts remain sticky, stir for an additional 15–30 minutes at room temperature.

Step 3: Isolation and Purification

  • Filter the granular salts through a pad of Celite, washing the filter cake thoroughly with warm THF or EtOAc.

  • Concentrate the filtrate under reduced pressure, ensuring the water bath temperature does not exceed 35 °C.

  • Causality: 2-Indolylmethanols are thermally sensitive. Keeping the evaporation temperature low prevents thermal degradation and dimerization.

  • Validation Checkpoint 3: The crude product should appear as an off-white to pale yellow solid. A deep red or purple hue indicates that acid-catalyzed polymerization or oxidation has occurred.

Part 4: Diagnostic Workflow

G A Ethyl 4-chloro-1H-indole-2-carboxylate B LiAlH4 Reduction (THF, 0°C) A->B C Intermediate Alkoxide B->C D Acidic Workup (pH < 7) C->D Incorrect Quench G Fieser Workup (H2O / 15% NaOH) C->G Optimized Quench E Carbocation / Vinyliminium Formation D->E F Diindolylmethane Dimers (Yield Loss) E->F C3-Nucleophilic Attack H Granular Al Salts Easy Filtration G->H I (4-chloro-1H-indol-2-yl)methanol (High Yield) H->I

Mechanistic workflow of (4-chloro-1H-indol-2-yl)methanol synthesis and degradation pathways.

References

  • Tan, W., & Shi, F. (2022). A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. OAE Publishing.
  • American Chemical Society. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Issues for (4-chloro-1H-indol-2-yl)methanol

Welcome to the Formulation Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering aqueous solubility and precipitation challenges with (4-chloro-1H-i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering aqueous solubility and precipitation challenges with (4-chloro-1H-indol-2-yl)methanol (CAS: 53590-41-3)[1].

Physicochemical Causality: Why Does It Precipitate?

(4-chloro-1H-indol-2-yl)methanol possesses a highly lipophilic, planar indole core that drives strong π−π stacking in the solid state. The addition of a chlorine atom at the C4 position significantly increases its partition coefficient (LogP) and reduces its hydration energy. While the C2 hydroxymethyl group provides limited hydrogen bonding capacity, it is fundamentally insufficient to overcome the high lattice energy and hydrophobicity of the chloro-indole core. This results in classic Biopharmaceutics Classification System (BCS) Class II/IV behavior, leading to rapid nucleation in aqueous media.

Troubleshooting Guide: In Vitro Assays

Q: My compound crashes out immediately when I dilute my DMSO stock into PBS or cell culture media. How do I prevent this?

A: The sudden change in the dielectric constant of the solvent environment causes supersaturation. The hydrophobic effect drives the indole molecules to aggregate rather than remain solvated by water. To prevent this, you must lower the free energy of the solvated state using surfactants or carrier proteins before introducing the compound.

Self-Validating Protocol: Step-Down Dilution Method Validation Principle: A successful formulation will exhibit an Optical Density (OD) at 600 nm identical to the blank buffer, confirming the absence of micro-precipitates.

  • Stock Preparation: Prepare a 10 mM to 50 mM stock solution in 100% anhydrous DMSO. Ensure complete dissolution by vortexing.

  • Buffer Supplementation: Pre-warm the aqueous assay buffer (e.g., PBS or DMEM) to 37°C. Supplement the buffer with either 0.01% - 0.1% Tween-20 or 0.1% Bovine Serum Albumin (BSA).

    • Causality: BSA contains hydrophobic binding pockets that sequester lipophilic compounds, mimicking physiological plasma transport and preventing nucleation.

  • Dropwise Addition: While vigorously vortexing the supplemented buffer, add the DMSO stock dropwise.

  • Final Concentration Check: Ensure the final DMSO concentration remains 1% (v/v) to prevent solvent-induced cellular toxicity or assay interference.

  • Validation Step: Measure the OD at 600 nm. If the OD is > 0.05 above the blank, micro-precipitation has occurred; you must reduce the final compound concentration or increase the BSA/Tween ratio.

Troubleshooting Guide: In Vivo Formulation

Q: I need to dose (4-chloro-1H-indol-2-yl)methanol intravenously (IV) or orally (PO), but it won't dissolve in saline. What are the standard formulation strategies?

A: For in vivo dosing, you must use excipients that either lower the dielectric constant of the bulk solvent or physically encapsulate the lipophilic core. We recommend two self-validating strategies: a Co-Solvent System or Cyclodextrin Complexation.

Strategy A: The Co-Solvent System (DMSO / PEG400 / Tween 80)

Causality: DMSO acts as the primary solvent to disrupt the crystal lattice. PEG400 acts as a co-solvent to lower the dielectric constant of the aqueous phase. Tween 80 forms micelles that trap the drug, preventing precipitation when mixed with the bulk aqueous phase (saline) 2, 3.

Step-by-Step Methodology:

  • Weigh the required amount of solid (4-chloro-1H-indol-2-yl)methanol.

  • Add 5% (v/v) DMSO and vortex until the solid is completely dissolved (clear solution).

  • Add 40% (v/v) PEG400 and vortex thoroughly to ensure homogenous mixing.

  • Add 5% (v/v) Tween 80 and vortex.

  • Slowly add 50% (v/v) sterile Saline (or water) dropwise while continuously vortexing.

  • Validation Step: The final solution must remain optically clear for at least 4 hours at room temperature. If cloudiness appears, the compound has crashed out of the micelles.

Strategy B: Cyclodextrin Complexation (HP- β -CD)

Causality: Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic central cavity and a hydrophilic outer surface. The lipophilic 4-chloroindole core inserts into the cavity, forming a non-covalent host-guest inclusion complex. This masks the hydrophobicity while the exterior hydroxyl groups ensure high aqueous solubility 4, 5.

Step-by-Step Methodology:

  • Prepare a 10% to 20% (w/v) solution of HP- β -CD in sterile water or saline.

  • Add the solid (4-chloro-1H-indol-2-yl)methanol directly to the cyclodextrin solution.

  • Sonicate in a water bath at 37°C for 30 to 60 minutes, or use a mechanical kneading method, until a clear solution is achieved.

  • Validation Step: Centrifuge the solution at 10,000 x g for 5 minutes. If a pellet forms, the compound has exceeded the complexation capacity; you must reduce the target drug concentration or increase the HP- β -CD percentage.

Quantitative Formulation Summary
Formulation StrategyKey ComponentsMechanistic RoleMax Recommended Final Concentration
In Vitro Assay Buffer 0.1% BSA or 0.01% Tween-20Hydrophobic sequestration / Micellization <100μM (Assay dependent)
Co-Solvent System 5% DMSO, 40% PEG400, 5% Tween 80, 50% SalineDielectric constant reduction / Micellization 5−10mg/mL
Cyclodextrin Complex 10-20% HP- β -CD in SalineHost-guest inclusion complexation 2−5mg/mL

Solubility Troubleshooting Workflow

SolubilityWorkflow Start Solid (4-chloro-1H-indol-2-yl)methanol AppType Determine Application Start->AppType InVitro In Vitro Assays (Cell Culture / Biochemical) AppType->InVitro InVivo In Vivo Dosing (PK / Efficacy Studies) AppType->InVivo DMSOStock Prepare 10-50 mM DMSO Stock InVitro->DMSOStock Formulation Select Formulation Strategy InVivo->Formulation BufferDilution Dilute in Aqueous Buffer (e.g., PBS, Media) DMSOStock->BufferDilution PrecipCheck Precipitation Observed? BufferDilution->PrecipCheck AddSurfactant Add 0.01-0.1% Tween-20 or 0.1% BSA PrecipCheck->AddSurfactant Yes ProceedVitro Proceed with Assay (Final DMSO < 1%) PrecipCheck->ProceedVitro No AddSurfactant->BufferDilution Cosolvent Co-solvent System (DMSO/PEG400/Tween/H2O) Formulation->Cosolvent Cyclodextrin Complexation (10-20% HP-β-CD) Formulation->Cyclodextrin ProceedVivo Proceed with Dosing Cosolvent->ProceedVivo Cyclodextrin->ProceedVivo

Workflow for resolving (4-chloro-1H-indol-2-yl)methanol solubility issues in aqueous media.

Frequently Asked Questions (FAQs)

Q: Can I use ethanol instead of DMSO for my stock solution to avoid DMSO toxicity? A: While ethanol is less toxic to cells, the solubility limit of (4-chloro-1H-indol-2-yl)methanol in ethanol is significantly lower than in DMSO due to the high lipophilicity of the chloro-indole core. If you must use ethanol, expect to work at lower stock concentrations (e.g., 1-5 mM) and rigorously verify complete dissolution before proceeding.

Q: My compound precipitated after 2 hours in the cell culture incubator, even though it was initially clear. What happened? A: This is a classic case of metastable supersaturation. The compound was temporarily held in solution but eventually nucleated over time as the system sought thermodynamic equilibrium. To fix this, increase the BSA concentration in your media, which provides a thermodynamic sink for the lipophilic molecules, or reduce the final compound concentration.

Q: Is HP- β -CD safe for intravenous (IV) administration in mice? A: Yes, HP- β -CD is well-tolerated intravenously in rodents at concentrations up to 20% (w/v) 4. However, always inject slowly and monitor for signs of hemolysis or renal toxicity, which can occur if the cyclodextrin concentration is excessively high and extracts cholesterol from red blood cell membranes.

References

  • Sigma-Aldrich. "(4-Chloro-1H-indol-2-yl)methanol | 53590-41-3". Sigma-Aldrich Product Catalog. 1

  • National Center for Biotechnology Information (PMC). "Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin". PMC. 4

  • Journal of Advanced Pharmacy Education and Research. "Co-surfactant effect of polyethylene glycol 400 on microemulsion using BCS class II model drug". JAPER. 2

  • MDPI Pharmaceuticals. "Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes". MDPI.5

  • Journal of Pharmacy and Pharmacology. "Effects of polysorbate 80 on the in-vitro precipitation and oral bioavailability of halofantrine from polyethylene glycol 400 formulations". Oxford Academic. 3

Sources

Troubleshooting

Technical Support Center: Stability and Handling of (4-chloro-1H-indol-2-yl)methanol

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals utilizing (4-chloro-1H-indol-2-yl)methanol. Its purpose is to provide expert insights and actionable...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals utilizing (4-chloro-1H-indol-2-yl)methanol. Its purpose is to provide expert insights and actionable protocols to mitigate oxidative degradation, ensuring experimental reproducibility and the integrity of your research.

Introduction

(4-chloro-1H-indol-2-yl)methanol is a key synthetic intermediate whose utility is predicated on its purity. The indole nucleus, being electron-rich, is inherently susceptible to oxidation, a process that can be accelerated by atmospheric oxygen, light, and acidic conditions.[1][2] This degradation not only depletes the active starting material but can also introduce impurities that complicate reaction pathways and biological assays. This guide presents a series of troubleshooting steps and preventative measures designed to address these stability challenges head-on.

Troubleshooting Guides & Frequently Asked Questions (FAQs)
Issue 1: My solid (4-chloro-1H-indol-2-yl)methanol has developed a yellow or brown tint over time. What is causing this discoloration?

Root Cause Analysis: The observed color change is a classic indicator of oxidative degradation. Indole derivatives are prone to air oxidation, which often leads to the formation of highly conjugated, colored impurities.[1][3] This process can be initiated by exposure to atmospheric oxygen and accelerated by light.[1]

Troubleshooting & Preventative Actions:

  • Verify Storage Protocol: Confirm that the compound is stored under recommended conditions: in a tightly sealed container, protected from light (e.g., in an amber vial), and at a reduced temperature (2-8°C for short-term, -20°C for long-term).[1][4]

  • Implement Inert Atmosphere: For long-term storage or for highly sensitive applications, store the solid under an inert atmosphere (argon or nitrogen) to displace oxygen.

  • Purity Assessment: Before use, assess the purity of the discolored material using Thin-Layer Chromatography (TLC), HPLC, or ¹H NMR to quantify the extent of degradation. The presence of new, often more polar, spots on a TLC plate is indicative of impurities.

Diagram 1: Oxidative Degradation Workflow

A (4-chloro-1H-indol-2-yl)methanol (Pristine Solid) C Oxidative Process A->C B Initiating Factors (O₂, Light, Acid) B->C Accelerate D Formation of Colored Byproducts C->D

Caption: Factors leading to the oxidative degradation of indole derivatives.

Issue 2: My reaction yields are inconsistent, and I suspect the starting material is degrading in solution.

Root Cause Analysis: Degradation in solution is a frequent problem. It can be caused by dissolved oxygen in solvents, acidic pH conditions, or prolonged exposure to ambient light during the experimental setup.[1] Indole-3-methanol derivatives, a related class, are known to be unstable in acidic media, which can catalyze the formation of dimers and other byproducts.[1]

Troubleshooting & Preventative Actions:

  • Solvent Degassing: Always use freshly degassed solvents. This can be achieved by sparging with nitrogen or argon for 15-30 minutes or through several freeze-pump-thaw cycles. This minimizes the concentration of dissolved oxygen, a key oxidant.[1]

  • Maintain Inert Atmosphere: Conduct all manipulations, including reagent transfers and the reaction itself, under a positive pressure of an inert gas (N₂ or Ar).

  • pH Control: Ensure the reaction medium is not acidic, unless required by the specific chemical transformation. If your indole derivative is sensitive to acid, consider using deactivated silica gel for purification.[3][5]

  • Use of Antioxidants: For particularly sensitive substrates or lengthy reactions, the addition of a radical-scavenging antioxidant can be highly effective.

Preventative Protocols & Methodologies
Protocol 1: Prophylactic Use of Antioxidants

The inclusion of a small quantity of an antioxidant can inhibit radical-mediated degradation pathways without significantly impacting most reaction outcomes.

Recommended Antioxidants and Loading Levels

AntioxidantClassRecommended LoadingSolvent CompatibilityRemoval
Butylated Hydroxytoluene (BHT) Phenolic Radical Scavenger0.1 - 0.5 mol%High (Non-polar solvents)Standard Chromatography
Ascorbic Acid Reducing Agent1 - 5 mol%High (Polar/Aqueous solvents)Aqueous Wash
N-acetylcysteine Thiol-based1 - 5 mol%High (Polar/Aqueous solvents)Aqueous Wash

Step-by-Step Implementation (BHT):

  • Prepare your reaction vessel and charge it with the chosen degassed solvent under an inert atmosphere.

  • Add the desired amount of BHT (e.g., 0.2 mol% relative to your limiting reagent).

  • Stir for 2-3 minutes to ensure complete dissolution.

  • Proceed with the addition of (4-chloro-1H-indol-2-yl)methanol and other reagents as per your established reaction protocol.

Protocol 2: Purification of Partially Degraded (4-chloro-1H-indol-2-yl)methanol

If your starting material shows signs of discoloration, purification by column chromatography is recommended to remove oxidized impurities before use.

Materials:

  • Silica Gel (standard grade)

  • Triethylamine (for deactivation, if needed)

  • Solvents: Hexanes, Ethyl Acetate (or other appropriate system determined by TLC)

Step-by-Step Chromatography Protocol:

  • TLC Analysis: Determine an appropriate eluent system that provides good separation between the desired product (Rf value of ~0.3) and the colored, often more polar, impurities.

  • Column Packing: Prepare a silica gel column using the selected eluent.

  • (Optional) Silica Deactivation: If your indole is particularly acid-sensitive, pre-elute the packed column with the chosen eluent containing 1% triethylamine to neutralize acidic sites on the silica.[3][5]

  • Sample Loading: Dissolve the discolored compound in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Carefully load the dry silica onto the top of the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC. The desired, less polar product should elute before the colored, more polar degradation products.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Proper Storage: Immediately transfer the purified, solvent-free solid to an amber vial and store under an inert atmosphere at low temperature.[1][4]

Diagram 2: Decision Workflow for Handling (4-chloro-1H-indol-2-yl)methanol

Start Receive/Use Compound Check Visually Inspect: Colorless Solid? Start->Check Store Store Properly: Inert Gas, Dark, Cold Check->Store Yes Purify Purify via Chromatography (Protocol 2) Check->Purify No (Discolored) Use Proceed to Reaction Store->Use ReactionSetup Reaction Setup: - Degas Solvents - Inert Atmosphere - Consider Antioxidant Use->ReactionSetup Purify->Store

Caption: A logical guide for the proper handling and use of the compound.

References
  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.Applied and Environmental Microbiology.
  • Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins.PubMed.
  • Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins.ResearchGate.
  • Stability and degradation issues of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol.Benchchem.
  • Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms.ResearchGate.
  • Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid.ResearchGate.
  • Indole-3-methanol is the main product of the oxidation of indole-3-acetic acid catalyzed by two cytosolic basic isoperoxidases from Lupinus.PubMed.
  • Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid.Europe PMC.
  • A rapid and specific method for the detection of indole in complex biological samples.PubMed.
  • Indole‐3‐methanol as an intermediate in the oxidation of indole‐3‐acetic acid by peroxidase.Physiologia Plantarum.
  • purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine.Benchchem.
  • Oxidation chemistry of indole-3-methanol.ResearchGate.
  • Synthesis and In Vitro Antioxidant Evaluation of Some Indole-2-carboxylic Acid-Aryl Amine Conjugates.SciSpace.
  • Antioxidant capacities of synthesized indole compounds by ABTS assay.ResearchGate.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.Der Pharma Chemica.
  • Oxidation chemistry of indole-3-methanol.Journal of the Chemical Society, Perkin Transactions 2.
  • Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review.Natural Resources for Human Health.
  • Synthesis and evaluation of N-substituted indole-3-carboxamide derivatives as inhibitors of lipid peroxidation and superoxide anion formation.Taylor & Francis Online.
  • Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations.Microbe Online.
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).MDPI.
  • Unraveling the Dynamics of Host–Microbiota Indole Metabolism: An Investigation of Indole, Indolin-2-one, Isatin, and 3-Hydroxyindolin-2-one.MDPI.
  • Technical Support Center: Purification of Indole Derivatives by Column Chromatography.Benchchem.
  • Analysis by HPLC-mass spectrometry of the indole compounds released by the ectomycorrhizal fungus Hebeloma hiemale in pure culture.ResearchGate.
  • A Procedure for Transforming Indoles into Indolequinones.ACS Publications.
  • (4-Chloro-1H-indol-2-yl)methanol | 53590-41-3.Sigma-Aldrich.

Sources

Optimization

Technical Support Center: HPLC Optimization for (4-chloro-1H-indol-2-yl)methanol Analysis

Welcome to the analytical support center for indole-based drug development. Analyzing (4-chloro-1H-indol-2-yl)methanol presents unique chromatographic challenges due to the chemical reactivity of the indole-2-methanol mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical support center for indole-based drug development. Analyzing (4-chloro-1H-indol-2-yl)methanol presents unique chromatographic challenges due to the chemical reactivity of the indole-2-methanol moiety and the lipophilicity imparted by the 4-chloro substitution.

This guide provides field-proven troubleshooting strategies, mechanistic explanations for common analytical failures, and self-validating protocols to ensure robust reversed-phase HPLC (RP-HPLC) method development.

Method Development Workflow

HPLC_Workflow Start Start: (4-chloro-1H-indol-2-yl)methanol Assess Assess Analyte Stability (Avoid strong acids pH < 3) Start->Assess Aqueous Select Aqueous Phase (Ammonium Acetate pH 4.5 - 6.0) Assess->Aqueous Organic Select Organic Modifier (Acetonitrile or Methanol) Assess->Organic Gradient Optimize Gradient (e.g., 20% to 80% B over 15 min) Aqueous->Gradient Organic->Gradient Evaluate Evaluate Peak Shape & Resolution (Tailing Factor < 1.5) Gradient->Evaluate

HPLC Mobile Phase Optimization Workflow for Indole-2-methanol Derivatives

Troubleshooting & FAQs

Q1: Why am I seeing multiple artifact peaks and poor recovery when using 0.1% TFA in my mobile phase? A1: The issue stems from acid-catalyzed degradation occurring directly on the column or in the autosampler vial. (4-chloro-1H-indol-2-yl)methanol contains a highly reactive secondary alcohol attached to the indole ring. Under strongly acidic conditions (such as 0.1% Trifluoroacetic acid, pH ~2.0), the hydroxyl group is protonated and undergoes dehydration. This forms a highly reactive electrophilic intermediate (an azafulvenium ion). This intermediate rapidly reacts with other nucleophiles or dimerizes with unreacted starting material, leading to the formation of 2,3'-bis(indolyl)methanes .

  • Causality: Strong Brønsted acids catalyze the loss of the hydroxyl group, initiating polymerization/dimerization.

  • Solution: Switch to a milder buffer system. Using 10 mM ammonium acetate (pH 4.5–6.0) or 0.1% acetic acid (pH ~3.8) prevents this dehydration pathway while maintaining chromatographic resolution .

Q2: What is the optimal organic modifier for separating this compound from its synthetic precursors (e.g., 4-chloro-1H-indole-2-carboxylic acid)? A2: Acetonitrile (MeCN) is strongly preferred over Methanol (MeOH) for this specific separation. The 4-chloro substitution significantly increases the lipophilicity of the indole core. Acetonitrile, being an aprotic solvent with a higher elution strength and lower viscosity when mixed with water, provides sharper peak shapes and lower system backpressure. Furthermore, using methanol in the presence of trace acids can inadvertently lead to solvolysis (etherification) of the indole-2-methanol, creating methoxy-artifacts.

Q3: How can I resolve persistent peak tailing issues for (4-chloro-1H-indol-2-yl)methanol? A3: Peak tailing in indole derivatives is typically caused by secondary interactions. While the indole nitrogen is a very weak base, both the N-H and the O-H groups are strong hydrogen-bond donors. If you are using an unendcapped or older silica stationary phase, ionized residual silanols (pKa ~4.5) will strongly interact with these groups.

  • Causality: Hydrogen bonding between the analyte and ionized silanols retards a fraction of the analyte molecules, dragging out the peak tail.

  • Solution: Utilize a high-purity, fully endcapped Type B silica C18 column. Additionally, ensure your mobile phase has sufficient ionic strength (e.g., 10–20 mM ammonium acetate) to effectively mask any remaining active silanol sites.

Quantitative Data: Mobile Phase Additive Comparison

The following table summarizes the causal effects of different aqueous mobile phase additives on the chromatography of (4-chloro-1H-indol-2-yl)methanol (using a C18 column, 40% Acetonitrile isocratic elution, 1.0 mL/min).

Mobile Phase AdditiveApprox. pHRetention Time (min)Tailing Factor ( As​ )Analyte Stability (24h at 25°C)
0.1% TFA 2.07.21.10Poor (< 80% recovery, dimer peaks present)
0.1% Formic Acid 2.77.51.25Moderate (~92% recovery, slight degradation)
0.1% Acetic Acid 3.87.81.15Excellent (> 99% recovery)
10 mM Ammonium Acetate 5.58.11.05Excellent (> 99% recovery)
Self-Validating Experimental Protocol: HPLC Method Development

To ensure scientific integrity, this protocol is designed as a self-validating system . It inherently tests for baseline stability, column chemistry suitability, and analyte degradation before allowing the user to proceed to sample analysis.

Step 1: System Equilibration & Baseline Validation

  • Install an endcapped C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Prepare Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water (pH unadjusted, ~5.5).

  • Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Equilibrate the column at 20% B for 20 minutes at a flow rate of 1.0 mL/min.

  • Validation Check: Inject a blank (diluent: 50:50 Water:Acetonitrile). The resulting chromatogram must show a flat baseline with no ghost peaks > 0.1% of the expected target peak area.

Step 2: System Suitability Test (SST)

  • Prepare a standard solution of (4-chloro-1H-indol-2-yl)methanol at 100 µg/mL in the diluent.

  • Program a gradient: 20% B to 80% B over 15 minutes, hold at 80% B for 3 minutes, and re-equilibrate at 20% B for 5 minutes.

  • Inject 10 µL of the standard solution for 5 consecutive replicates.

  • Validation Check: Calculate the Relative Standard Deviation (RSD) of the retention time and peak area. Proceed only if RSD < 1.0% and the Tailing Factor ( As​ ) is ≤ 1.5. This confirms the ionic strength is successfully masking silanol interactions.

Step 3: Stability-Indicating Check (Causality Verification)

  • Leave the standard solution in the autosampler (room temperature) for 24 hours.

  • Reinject the standard using the exact same method.

  • Validation Check: Compare the peak area to the initial injection. The recovery must be > 98%, and no new peaks (indicating bis(indolyl)methane dimers) should appear. This validates that the chosen pH prevents acid-catalyzed dehydration.

Step 4: Sample Analysis

  • Prepare unknown samples using the validated diluent.

  • Analyze using the established gradient.

  • Bracket unknown samples by injecting a standard check every 10 injections to continuously validate system performance.

References
  • Title: Short Total Synthesis of (+)-Colletotryptins B-D and Mucronatin B Derivative Source: The Journal of Organic Chemistry (ACS Publications), 2024, 89, 11, 7552–7561. URL: [Link] [1]

  • Title: A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid Source: Antonie van Leeuwenhoek, 2013 Mar; 103(3): 683-91. (PubMed Central) URL: [Link] [2]

Troubleshooting

Technical Support Center: Scale-Up Synthesis Optimization for (4-Chloro-1H-indol-2-yl)methanol

Welcome to the Process Chemistry Technical Support Center. As drug development programs advance, the scale-up synthesis of key building blocks like (4-chloro-1H-indol-2-yl)methanol[1] transitions from bench-scale discove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As drug development programs advance, the scale-up synthesis of key building blocks like (4-chloro-1H-indol-2-yl)methanol[1] transitions from bench-scale discovery to multi-kilogram process chemistry. The standard synthetic route involves the reduction of ethyl 4-chloro-1H-indole-2-carboxylate using strong hydride donors[2]. While straightforward at the gram scale, this transformation presents severe thermodynamic, safety, and isolation challenges upon scale-up[3].

As a Senior Application Scientist, I have structured this guide to provide field-proven troubleshooting protocols, mechanistic insights, and validated Standard Operating Procedures (SOPs) to ensure high-fidelity batch execution.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing a dechlorinated byproduct (1H-indol-2-yl)methanol during scale-up, which wasn't present at the bench scale?

Root Cause & Causality: Aryl chlorides are generally robust against Lithium Aluminum Hydride ( LiAlH4​ ) at room temperature. However, scale-up reactors have a significantly lower surface-area-to-volume ratio than laboratory flasks, leading to poorer heat dissipation. If the substrate is dosed too quickly, localized thermal runaway (hot spots >30°C) occurs. At elevated temperatures, or in the presence of trace transition metal impurities (e.g., Ni, Co from reactor walls or degraded stirring shafts), LiAlH4​ will catalyze the hydrodehalogenation of the C4-chloro group. Resolution: Strictly control the internal temperature between 15°C and 20°C during the reaction phase. Ensure the dosing rate of the ester solution is directly tied to the reactor's cooling capacity. If dechlorination persists, consider switching to a milder reducing system such as NaBH4​/I2​ or DIBAL-H.

Q2: My reaction mixture turns into an intractable, gelatinous emulsion during the aqueous quench. How do I resolve this?

Root Cause & Causality: LiAlH4​ reductions generate complex aluminum alkoxide intermediates. When quenched haphazardly with water, these intermediates hydrolyze into amorphous, gelatinous aluminum hydroxide ( Al(OH)3​ ). This gel traps the product, prevents phase separation, and completely blinds filtration media (like Celite) within seconds. Resolution: You must implement a strict Fieser Quench . By sequentially adding water, 15% aqueous NaOH, and more water in a precise 1:1:3 volumetric ratio relative to the mass of LiAlH4​ , the amorphous gel is chemically converted into a highly granular, crystalline matrix of sodium aluminate ( NaAlO2​ ) and aluminum oxide hydrates. This matrix filters effortlessly and maximizes product recovery.

Q3: The isolated (4-chloro-1H-indol-2-yl)methanol degrades or turns deep pink/purple upon concentration or storage. What is the mechanism of this degradation?

Root Cause & Causality: Indole-2-methanols are exquisitely sensitive to acidic conditions. Protonation of the benzylic/allylic hydroxyl group leads to the elimination of water, generating a highly electrophilic vinylogous iminium intermediate (an indole-stabilized carbocation). This intermediate is rapidly attacked by the nucleophilic C3 position of another indole molecule, initiating a cascade that forms diindolylmethanes and complex polymeric mixtures. Resolution: Absolutely no acidic washes (e.g., NH4​Cl or HCl ) should be used during the workup. Maintain a strictly neutral or mildly basic environment (e.g., brine or dilute NaHCO3​ washes). Store the final isolated solid under an inert argon atmosphere at 2–8°C[1].

Part 2: Quantitative Data & Metrics

To facilitate process optimization, the following tables summarize critical parameters for reagent selection and quench stoichiometry.

Table 1: Comparison of Reducing Agents for Indole-2-Carboxylate Scale-Up
Reducing AgentTypical YieldReaction TempScale-Up Safety ProfileCost/kgNotes
LiAlH4​ 85–90%0°C to 20°CHigh Risk: Pyrophoric solid, massive H2​ evolution.LowRequires strict Fieser quench[3].
Red-Al® 80–85%0°C to 25°CModerate Risk: Liquid, easier to dose, non-pyrophoric in air.MediumQuench with Rochelle salt (Na-K tartrate).
NaBH4​/I2​ 75–80%0°C to 65°CLow Risk: Generates borane in situ. Safer handling.HighSlower reaction; requires refluxing THF.
Table 2: The Fieser Quench Stoichiometry Matrix

Note: The following ratios must be strictly adhered to per x grams of initial LiAlH4​ used in the batch.

Addition SequenceReagentVolume per 1g LiAlH4​ Chemical Purpose
Step 1 Deionized Water 1.0 mL Initial destruction of excess hydride; highly exothermic.
Step 2 15% NaOH (aq) 1.0 mL Converts aluminum intermediates to soluble aluminates.
Step 3 Deionized Water 3.0 mL Precipitates granular, filterable inorganic salts.

Part 3: Step-by-Step Experimental Protocol (100g Scale)

The following methodology details the validated scale-up procedure for the reduction of ethyl 4-chloro-1H-indole-2-carboxylate using LiAlH4​ [2],[3].

Safety Warning: LiAlH4​ reacts violently with moisture. Ensure all glassware and solvents are strictly anhydrous.

  • Reactor Preparation: Purge a 5L jacketed glass reactor with ultra-high purity Nitrogen for 30 minutes.

  • Hydride Suspension: Charge the reactor with anhydrous THF (1.0 L). Carefully add LiAlH4​ pellets (17.0 g, 0.448 mol, 1.2 eq) under a continuous nitrogen sweep. Cool the suspension to an internal temperature of 0°C.

  • Substrate Dosing: Dissolve ethyl 4-chloro-1H-indole-2-carboxylate (100.0 g, 0.373 mol) in anhydrous THF (800 mL). Transfer this solution to an addition funnel.

  • Controlled Addition: Dose the ester solution into the reactor dropwise over 2 to 3 hours. Adjust the dosing rate to ensure the internal temperature does not exceed 10°C to prevent thermal runaway and dechlorination.

  • Reaction Phase: Once the addition is complete, adjust the jacket temperature to warm the reaction to 20°C. Stir vigorously for 2 hours. Monitor the disappearance of the starting material via HPLC (aliquots quenched in wet EtOAc).

  • Fieser Quench: Cool the reactor back to 0°C. Vigorously stir while executing the Fieser quench sequentially:

    • Add 17.0 mL of Deionized Water dropwise (Caution: Vigorous H2​ evolution).

    • Add 17.0 mL of 15% aqueous NaOH dropwise.

    • Add 51.0 mL of Deionized Water.

  • Maturation: Remove the cooling jacket and allow the mixture to stir at room temperature for 30 minutes until the aluminum salts transition from a gray gel to a stark white, granular precipitate.

  • Filtration: Filter the mixture through a 2-inch pad of Celite. Wash the filter cake thoroughly with hot THF ( 3×200 mL ) to extract any trapped product.

  • Isolation: Concentrate the combined filtrate under reduced pressure (water bath < 40°C) to yield a crude solid. Recrystallize from EtOAc/Hexanes to afford (4-chloro-1H-indol-2-yl)methanol as an off-white solid. Store sealed at 2–8°C[1].

Part 4: Process Visualizations

ScaleUpWorkflow Step1 1. Substrate Preparation Ethyl 4-chloro-1H-indole-2-carboxylate in THF Step2 2. Reductant Dosing Add to LiAlH4 suspension at 0°C Step1->Step2 Step3 3. Reaction Phase Stir at 20°C for 2-3 hours Step2->Step3 Step4 4. Fieser Quench Strict 1:1:3 ratio of H2O/NaOH/H2O Step3->Step4 Step5 5. Filtration Remove granular Al-salts via Celite Step4->Step5 Step6 6. Product Isolation (4-chloro-1H-indol-2-yl)methanol Step5->Step6

Figure 1: Optimized scale-up workflow for the reduction of indole-2-carboxylates.

Troubleshooting Issue Scale-Up Issue Sub1 Emulsion During Workup Issue->Sub1 Sub2 Product Degradation Issue->Sub2 Sub3 Dechlorination Byproduct Issue->Sub3 Fix1 Apply Fieser Quench or Rochelle Salt Sub1->Fix1 Fix2 Avoid Acidic Washes Maintain pH > 7 Sub2->Fix2 Fix3 Control Temp < 25°C Check for Ni/Co Sub3->Fix3

Figure 2: Decision matrix for troubleshooting common indole-2-methanol synthesis issues.

References

  • Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure Organic Syntheses[Link]

  • Design, synthesis and biological activity of novel substituted 2-Aryl sulfonyl methyl tryptamines as potential 5-HT6 Receptor Der Pharma Chemica[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to (4-chloro-1H-indol-2-yl)methanol and Other Halogenated Indoles for Drug Discovery

Introduction: The Strategic Role of Halogenation in Indole Scaffolds The indole nucleus is a quintessential "privileged structure" in medicinal chemistry, forming the architectural core of a vast number of natural produc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Halogenation in Indole Scaffolds

The indole nucleus is a quintessential "privileged structure" in medicinal chemistry, forming the architectural core of a vast number of natural products and synthetic pharmaceuticals.[1][2] Its inherent versatility allows it to interact with a wide array of biological targets, making it a focal point for drug discovery efforts targeting cancer, inflammation, and infectious diseases.[3][4] A key strategy employed by medicinal chemists to refine the therapeutic potential of indole-based molecules is halogenation. The introduction of halogen atoms (F, Cl, Br, I) onto the indole ring is a powerful tool for modulating a compound's physicochemical and biological properties.[1][5] Halogenation can significantly alter lipophilicity, metabolic stability, and binding affinity to target proteins, often through the formation of specific halogen bonds.[5][6] This guide provides an in-depth comparison of (4-chloro-1H-indol-2-yl)methanol with other halogenated indoles, offering field-proven insights and experimental data to inform rational drug design.

In Focus: (4-chloro-1H-indol-2-yl)methanol

(4-chloro-1H-indol-2-yl)methanol is a functionalized indole carrying a chlorine atom at the C4 position of the benzene ring and a hydroxymethyl group at the C2 position of the pyrrole ring. This specific substitution pattern imparts unique reactivity and potential for further chemical elaboration.

Physicochemical Properties

The properties of (4-chloro-1H-indol-2-yl)methanol are foundational to its handling, reactivity, and pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₉H₈ClNO[7]
Molecular Weight 181.62 g/mol [7]
Physical Form Solid[7]
Purity Typically ≥95%[7]
Storage 2-8°C, Sealed in dry conditions[7]
Synthesis and Reactivity

The primary alcohol at the C2 position is a key functional handle. (1H-indol-2-yl)methanols are typically synthesized by the reduction of the corresponding 2-carboxylate esters using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[8]

The most significant aspect of the reactivity of 2-indolylmethanols is their ability to act as precursors to electrophilic intermediates.[9] Under acidic conditions (either Brønsted or Lewis acid catalysis), the hydroxyl group is readily protonated and eliminated as water, generating a stabilized carbocation. This intermediate is electrophilic at the C3 position and the exocyclic methylene carbon, a phenomenon sometimes referred to as C3-umpolung (reversal of polarity), as the C3 position of indole is typically nucleophilic.[9] This reactivity allows for facile functionalization by a wide range of nucleophiles.

Comparative Analysis with Other Halogenated Indoles

The specific identity and position of the halogen atom on the indole scaffold profoundly influence the molecule's overall characteristics.

The Influence of Halogen Position

The location of the halogen substituent is a critical determinant of biological activity. While (4-chloro-1H-indol-2-yl)methanol features a C4-substitution, comparing it with isomers highlights distinct structure-activity relationships (SAR).

  • Antifungal/Antibacterial Activity: Quantitative structure-activity relationship (QSAR) models have revealed that halogen substitution at the C4, C5, and C6 positions is often optimal for antifungal activity against Candida species.[10] This is attributed to enhanced hydrophobic and electron-withdrawing effects. Similarly, multi-halogenation at positions C4, C5, and C6 can confer potent bactericidal activity against drug-resistant Staphylococcus aureus.[11]

  • Anticancer and Kinase Inhibition: For antiproliferative activity, a bromine atom at the C5 position of the indole nucleus has been shown to be strongly favorable.[6] In the context of meridianins, a class of marine-derived kinase inhibitors, bromine substitution at C5 or C6 leads to a significant improvement in potency.[6]

  • Anti-inflammatory Activity: The position of bromination on an isatin (indole-2,3-dione) core affects its ability to inhibit nitric oxide (NO) and tumor necrosis factor-alpha (TNFα). For NO inhibition, the activity trend is 6-bromo > 5-bromo > 7-bromo, whereas for TNFα inhibition, the order shifts to 5-bromo > 6-bromo.[12]

This positional variance underscores the importance of screening multiple halogenated isomers during lead optimization, as subtle shifts in the substituent's location can dramatically alter the interaction with the biological target.

Diagram 1: Key Halogenation Positions on the Indole Ring A diagram showing common positions for halogen substitution on the indole scaffold.

G cluster_indole Indole Scaffold indole   C4 C4 C5 C5 C6 C6 C7 C7 G start Start: Ethyl 4-chloro-1H-indole-2-carboxylate step1 Dissolve starting material in anhydrous THF in a two-necked flask under N₂ atmosphere. start->step1 step2 Cool flask to 0 °C in an ice bath. step1->step2 step3 Prepare a separate suspension of LiAlH₄ in anhydrous THF. step2->step3 step4 Carefully add the LiAlH₄ suspension portionwise to the ester solution at 0 °C. step3->step4 step5 Warm to room temperature and stir for ~2 hours. Monitor reaction progress by TLC. step4->step5 step6 Quench Reaction: Cool to 0 °C and cautiously add 20% aq. KOH solution dropwise. step5->step6 step7 Filter the mixture through a Buchner funnel to remove inorganic salts. step6->step7 step8 Extract salts with refluxing THF. step7->step8 step9 Combine organic filtrates, wash with brine, dry over MgSO₄, and concentrate in vacuo. step8->step9 end Purify by flash chromatography to yield (4-chloro-1H-indol-2-yl)methanol. step9->end

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, two-necked flask under a nitrogen atmosphere, charge freshly distilled tetrahydrofuran (THF, 20 mL) and lithium aluminum hydride (LiAlH₄, 15.6 mmol). Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: In a separate flask, dissolve the starting material, ethyl 4-chloro-1H-indole-2-carboxylate (10.0 mmol), in anhydrous THF.

  • Reduction: Carefully add the solution of the carboxylate to the LiAlH₄ suspension portionwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Monitoring: Stir the reaction for approximately 2 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture back to 0 °C. Cautiously add 20 mL of THF followed by dropwise addition of 1.1 mL of a 20% aqueous potassium hydroxide (KOH) solution to quench the excess LiAlH₄.

  • Isolation: Stir the resulting mixture for 10 minutes, then filter it through a Buchner funnel to remove the precipitated aluminum and lithium salts.

  • Extraction: Wash the collected salts with an additional 20 mL of refluxing THF to recover any adsorbed product.

  • Purification: Combine the organic filtrates, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., petroleum ether/ethyl acetate = 5/1) to afford the pure (4-chloro-1H-indol-2-yl)methanol. [8]

Protocol 2: Comparative Reactivity - AlCl₃ Catalyzed Friedel-Crafts Alkylation

This protocol demonstrates the characteristic electrophilic nature of the 2-indolylmethanol intermediate upon activation with a Lewis acid. Aluminum chloride (AlCl₃) is an effective catalyst for generating the carbocation needed for the subsequent C-C bond formation. [13] Diagram 3: Reactivity Pathway of 2-Indolylmethanols A diagram showing the acid-catalyzed generation of the electrophilic intermediate.

G cluster_workflow Catalytic Cycle Indolylmethanol (4-Chloro-1H-indol-2-yl)methanol Dehydration Dehydration (-H₂O) Indolylmethanol->Dehydration + Catalyst Catalyst Lewis Acid (e.g., AlCl₃) Intermediate Electrophilic Intermediate (Vinyliminium / Carbocation) Dehydration->Intermediate Product C3-Alkylated Indole Product Intermediate->Product + Nucleophile Nucleophile Nucleophile (Nu⁻) (e.g., another indole, enamide) RegenCatalyst Regenerated Catalyst Product->RegenCatalyst RegenCatalyst->Dehydration re-enters cycle

Step-by-Step Methodology:

  • Reaction Setup: To a dry reaction vessel, add the nucleophile (e.g., a substituted enamide, 1.0 eq) and (4-chloro-1H-indol-2-yl)methanol (1.2 eq).

  • Catalyst Addition: Add aluminum chloride (AlCl₃, 0.2 eq) and 4Å molecular sieves (50 mg) to the vessel.

  • Solvent and Reaction: Introduce anhydrous dichloromethane (DCM, 2.0 mL) via syringe and stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Upon completion, remove the solvent by rotary evaporation.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate = 4:1) to afford the desired C3-alkylated product. [13]

Conclusion

(4-chloro-1H-indol-2-yl)methanol serves as a valuable and reactive building block in synthetic and medicinal chemistry. Its properties are defined by the interplay between the C4-chloro substituent, which modulates its electronics and lipophilicity, and the C2-hydroxymethyl group, which provides a gateway for diverse C3-functionalization reactions. A comparative analysis reveals that both the position and the nature of the halogen atom are critical variables that can be strategically manipulated to fine-tune a molecule's biological activity. Halogenation at the C4, C5, and C6 positions is frequently associated with potent antimicrobial effects, while the choice between chlorine and bromine can influence ADME properties and target binding through mechanisms like halogen bonding. The provided protocols offer a practical foundation for the synthesis and derivatization of these important compounds, empowering researchers to rationally design the next generation of indole-based therapeutics.

References

  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. MDPI.
  • Comparative study of 5-chloro-indole and 5-bromo-indole derivatives. BenchChem.
  • A Step-by-Step Guide to the Synthesis of Indole Derivatives: Application Notes and Protocols. BenchChem.
  • Halogenated Indole Alkaloids from Marine Invertebrates. National Institutes of Health (NIH).
  • A Comparative Spectroscopic Analysis of Halogenated Indoles: A Guide for Researchers. BenchChem.
  • Application Notes and Protocols for the Experimental Setup of Fischer Indole Synthesis of 3-Cyanoindole Derivatives. BenchChem.
  • Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. National Institutes of Health (NIH).
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Institutes of Health (NIH).
  • Comparison of the biological activity of the main natural halogenated indole alkaloids meridianins, psammopemmins, aplicyanins, and aplysinopsins. ResearchGate.
  • Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. ResearchGate.
  • An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)metha. Semantic Scholar.
  • (4-Chloro-1H-indol-2-yl)methanol. Sigma-Aldrich.
  • Recent advancements on biological activity of indole and their derivatives: A review. ScienceDirect.
  • A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. Science China Press.
  • Recent advancements on biological activity of indole and their derivatives: A review. ScienceDirect.
  • Tin (IV) chloride catalysed synthesis of di(indolyl)methanes during electrophilic substitution of indoles. Indian Journal of Chemistry.
  • Regioselective Reaction of 2-Indolylmethanols with Enamides. MDPI.

Sources

Comparative

A Comprehensive Guide to the Purity Verification of (4-chloro-1H-indol-2-yl)methanol Reference Standard

In the landscape of pharmaceutical research and development, the integrity of a reference standard is the bedrock of accurate analytical measurements. This guide provides an in-depth, technically-grounded comparison of a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the integrity of a reference standard is the bedrock of accurate analytical measurements. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for verifying the purity of (4-chloro-1H-indol-2-yl)methanol, a key heterocyclic compound. As professionals in drug development, ensuring the purity of such intermediates is paramount for the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API).[1]

This document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, offering a self-validating system of protocols designed for immediate application by researchers and scientists.

The Criticality of Purity in Pharmaceutical Intermediates

Substituted indoles, like (4-chloro-1H-indol-2-yl)methanol, are foundational structures in a multitude of pharmaceuticals.[1] The presence of impurities, even at trace levels, can have significant and unforeseen consequences on the biological activity and safety profile of a drug candidate. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines (e.g., ICH Q3A) that dictate the reporting, identification, and qualification thresholds for impurities in new drug substances.[2][3] Adherence to these guidelines is not merely a regulatory hurdle but a fundamental aspect of scientific rigor.

Orthogonal Analytical Approaches: A Multi-Faceted Verification

A single analytical technique is seldom sufficient to declare a reference standard as "pure." A robust purity assessment relies on an orthogonal approach, employing multiple analytical techniques that measure different physicochemical properties of the compound. This multi-pronged strategy provides a more complete and trustworthy purity profile.

This guide will focus on a suite of powerful analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): For the separation and quantification of non-volatile organic impurities.

  • Mass Spectrometry (MS): For the identification and structural elucidation of the primary compound and any detected impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and identify and quantify impurities.

  • Elemental Analysis (CHN): To verify the elemental composition of the compound.

Below is a workflow illustrating the logical relationship between these techniques in a comprehensive purity verification process.

cluster_0 Purity Verification Workflow for (4-chloro-1H-indol-2-yl)methanol Start Reference Standard Sample HPLC HPLC Analysis (Purity & Impurity Profile) Start->HPLC MS Mass Spectrometry (Molecular Weight & Structure) Start->MS NMR NMR Spectroscopy (Structural Confirmation & qNMR) Start->NMR CHN Elemental Analysis (Elemental Composition) Start->CHN Data Data Integration & Purity Assignment HPLC->Data MS->Data NMR->Data CHN->Data Report Certificate of Analysis Data->Report

Caption: Workflow for Purity Verification.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the most prevalent technique for the quantitative analysis of substituted indoles due to its adaptability, high sensitivity, and reproducibility.[1] It excels at separating a broad spectrum of indole derivatives based on their polarity.

Experimental Protocol: RP-HPLC for (4-chloro-1H-indol-2-yl)methanol

Objective: To separate and quantify (4-chloro-1H-indol-2-yl)methanol from its potential organic impurities.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column compartment, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterValueRationale
Column C18, 4.6 x 150 mm, 3.5 µmA C18 stationary phase provides excellent hydrophobic retention for indole derivatives. The smaller particle size enhances peak efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape and suppresses the ionization of acidic and basic functional groups.[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.[5]
Gradient 0-20 min: 30-90% B; 20-25 min: 90% B; 25.1-30 min: 30% BA gradient elution is employed to effectively separate compounds with a range of polarities, from early-eluting polar impurities to the main analyte and late-eluting non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detection Wavelength 220 nm and 280 nmThe indole chromophore exhibits strong absorbance around 220 nm and a secondary absorbance maximum around 280 nm.[4] Monitoring at dual wavelengths can help in detecting impurities with different UV spectra.
Injection Volume 5 µLA small injection volume minimizes the risk of peak distortion and column overloading.

Sample Preparation:

  • Accurately weigh approximately 5 mg of the (4-chloro-1H-indol-2-yl)methanol reference standard.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis: The purity is determined by the area percent method, where the peak area of (4-chloro-1H-indol-2-yl)methanol is expressed as a percentage of the total peak area in the chromatogram.

Mass Spectrometry (MS): Unveiling Molecular Identity

When coupled with a chromatographic technique like HPLC (LC-MS), mass spectrometry is an indispensable tool for confirming the molecular weight of the main component and for the structural elucidation of unknown impurities.[6]

Experimental Protocol: LC-MS for (4-chloro-1H-indol-2-yl)methanol

Objective: To confirm the molecular weight of (4-chloro-1H-indol-2-yl)methanol and identify potential impurities.

Instrumentation:

  • An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

LC Conditions:

  • Utilize the same HPLC method as described above.

MS Conditions:

ParameterValueRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar molecules like indole derivatives. Positive mode is chosen to generate protonated molecular ions [M+H]+.
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Source Temperature 120 °CA lower source temperature helps to minimize in-source fragmentation.
Desolvation Temperature 350 °CEfficiently removes solvent from the analyte ions.
Scan Range m/z 50 - 500A broad scan range to detect the parent ion and potential low-mass fragment ions or higher-mass adducts.

Data Analysis: The expected protonated molecular ion for (4-chloro-1H-indol-2-yl)methanol (C9H8ClNO, MW: 181.62) is [M+H]+ at m/z 182.0367. The high-resolution mass measurement allows for the confirmation of the elemental composition. The mass spectra of any impurity peaks can be used to propose their molecular formulas and structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy provides unparalleled detail about the molecular structure of a compound and is a powerful tool for identifying and quantifying impurities.[7] Both 1H and 13C NMR are essential for the unambiguous structural confirmation of (4-chloro-1H-indol-2-yl)methanol.

Experimental Protocol: 1H and 13C NMR

Objective: To confirm the chemical structure of (4-chloro-1H-indol-2-yl)methanol and identify any structural isomers or other impurities.

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

Data Acquisition:

  • Acquire standard 1D 1H and 13C spectra.

  • For more complex impurity profiles, 2D NMR experiments such as COSY and HSQC can be invaluable for structural elucidation.[8]

Data Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the proposed structure of (4-chloro-1H-indol-2-yl)methanol. The presence of unexpected signals may indicate impurities.

Elemental Analysis (CHN): Verifying the Fundamental Composition

Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in a sample. This technique is crucial for confirming the empirical formula of the compound.

Experimental Protocol: CHN Analysis

Objective: To determine the percentage of carbon, hydrogen, and nitrogen in the (4-chloro-1H-indol-2-yl)methanol reference standard.

Instrumentation:

  • A CHN elemental analyzer.

Procedure:

  • Accurately weigh 1-2 mg of the sample into a tin capsule.

  • The sample is combusted at high temperature, and the resulting gases (CO2, H2O, and N2) are separated and quantified.

Data Analysis: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values for the molecular formula C9H8ClNO (C: 59.52%, H: 4.44%, N: 7.71%).

Comparative Summary of Techniques

The following table provides a comparative overview of the strengths and limitations of each analytical technique in the context of purity verification for (4-chloro-1H-indol-2-yl)methanol.

TechniqueStrengthsLimitations
HPLC High resolution for separating impurities, quantitative.[1]Requires a chromophore for UV detection, may not detect all impurities.
MS High sensitivity, provides molecular weight information, can identify unknown impurities.[6]Not inherently quantitative without appropriate standards.
NMR Provides detailed structural information, can be quantitative (qNMR), detects a wide range of impurities.[7]Lower sensitivity compared to MS, can be complex to interpret.
CHN Confirms elemental composition.Does not provide information on the nature of impurities.

Conclusion: A Holistic Approach to Purity Verification

The purity verification of a reference standard like (4-chloro-1H-indol-2-yl)methanol necessitates a multi-faceted analytical strategy. By judiciously combining the strengths of HPLC, MS, NMR, and elemental analysis, a comprehensive and reliable assessment of purity can be achieved. This integrated approach, grounded in sound scientific principles and guided by regulatory expectations, ensures the quality and integrity of the reference standard, thereby underpinning the accuracy and reproducibility of subsequent research and development activities.

References

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • European Medicines Agency. (2006, October). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • Zhang, W., et al. (2014). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 12(4), 2008-2020. Retrieved from [Link]

  • Slideshare. (n.d.). Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. Retrieved from [Link]

  • International Council for Harmonisation. (2006, October 25). ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Retrieved from [Link]

  • Agilent. (n.d.). Elemental Inorganic Standards. Retrieved from [Link]

  • MDPI. (2023, December 19). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Retrieved from [Link]

  • Epichem. (n.d.). Pharmacopeial Reference Standards & Custom Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, July 29). Fast Targeted Metabolomics for Analyzing Metabolic Diversity of Bacterial Indole Derivatives in ME/CFS Gut Microbiome. Retrieved from [Link]

  • ACS Publications. (2024, January 16). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Retrieved from [Link]

  • Spectroscopy Online. (2025, May 14). How do Pharmaceutical Laboratories Approach Elemental Impurity Analysis? Retrieved from [Link]

  • PubMed. (1987, September). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Retrieved from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Oxford Academic. (2012, December 4). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. Retrieved from [Link]

  • NextSDS. (n.d.). (4-chloro-1H-indol-2-yl)methanol — Chemical Substance Information. Retrieved from [Link]

  • Taylor & Francis Online. (2016, June 27). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert impurity profiling services for pharmaceutical development. Retrieved from [Link]

  • ijprajournal. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • GL Sciences. (n.d.). Solvents used in HPLC. Retrieved from [Link]

  • PubChem. (n.d.). (5-chloro-1H-indol-2-yl)methanol. Retrieved from [Link]

  • Chemical Engineering Transactions. (2022, March 17). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]

  • MDPI. (2021, June 22). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Retrieved from [Link]

  • PubMed. (2012, July 15). HPTLC method for the simultaneous determination of four indole alkaloids in Rauwolfia tetraphylla: a study of organic/green solvent and continuous/pulse sonication. Retrieved from [Link]

  • Shimadzu. (n.d.). Residual Solvents in Pharmaceuticals. Retrieved from [Link]

Sources

Validation

ICH guidelines for (4-chloro-1H-indol-2-yl)methanol assay validation

Analytical Mastery: ICH Q2(R2) Assay Validation for (4-chloro-1H-indol-2-yl)methanol As pharmaceutical pipelines increasingly rely on complex heterocyclic building blocks, the demand for robust, regulatory-compliant anal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Mastery: ICH Q2(R2) Assay Validation for (4-chloro-1H-indol-2-yl)methanol

As pharmaceutical pipelines increasingly rely on complex heterocyclic building blocks, the demand for robust, regulatory-compliant analytical methods has never been higher. (4-chloro-1H-indol-2-yl)methanol (CAS 53590-41-3) is a critical halogenated indole intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) .

Validating an assay for this compound requires strict adherence to the newly updated ICH Q2(R2) guidelines[1], which emphasize lifecycle management, risk-based analytical development, and statistical rigor[2]. This guide provides a definitive comparison between HPLC-UV and LC-MS/MS platforms for this molecule, grounded in mechanistic chemistry and field-proven validation protocols.

Mechanistic Grounding: Why Indole Chemistry Dictates Method Design

Before selecting an analytical platform, a Senior Application Scientist must decode the molecule's physicochemical behavior to build a method that resists environmental and instrumental variables.

  • Photo-Oxidation Susceptibility: Indole rings are highly sensitive to UV light and oxidative degradation, frequently forming dimeric or polymeric colored impurities.

    • Causality: All sample preparations must be conducted in amber glassware. If light protection is ignored, the method will fail the ICH Q2(R2) intermediate precision criteria due to continuous in-vial degradation.

  • Ionization Dynamics & Peak Tailing: The indole nitrogen is a very weak base, while the C2-hydroxymethyl group can undergo dehydration under strongly acidic conditions.

    • Causality: A mobile phase buffered with 0.1% formic acid (pH ~2.7) is optimal. It keeps the indole neutral (maximizing reversed-phase retention) while suppressing the ionization of residual silanols on the C18 stationary phase, completely eliminating peak tailing [3].

  • Self-Validating Internal Standardization: To create a self-correcting system, a structural analog (e.g., 5-fluoroindole or deuterated indole-d7) must be used as an Internal Standard (IS).

    • Causality: The IS corrects for matrix suppression and injection volume variances in real-time, ensuring that any deviation in recovery is immediately flagged [4].

Comparative Analysis: HPLC-UV vs. LC-MS/MS

The choice of platform depends entirely on your Analytical Target Profile (ATP). HPLC-UV is the gold standard for routine bulk API release due to its high precision at elevated concentrations. Conversely, LC-MS/MS is mandatory for trace-level genotoxic impurity profiling or pharmacokinetic bioanalysis.

Table 1: Performance Comparison of Analytical Platforms for (4-chloro-1H-indol-2-yl)methanol

Validation Parameter (ICH Q2)HPLC-UV (Routine API Release)LC-MS/MS (+ESI MRM) (Trace Analysis)Causality / Mechanistic Driver
Linearity Range 1.0 – 100 µg/mL1.0 – 500 ng/mLUV path length vs. Ion multiplier saturation limits.
LOD (S/N ≥ 3) 0.1 µg/mL0.2 ng/mLMS/MS eliminates background noise via specific mass transitions.
LOQ (S/N ≥ 10) 0.5 µg/mL1.0 ng/mLLOQ must meet stringent precision (RSD ≤ 5%) at the lower bound.
Precision (RSD%) ≤ 1.0% (Intra-day)≤ 4.5% (Intra-day)LC-MS/MS is subject to micro-fluctuations in ionization efficiency.
Accuracy (Recovery) 98.5% – 101.5%90.0% – 110.0%Matrix effects in MS require wider acceptance criteria.
Specificity Retention time + UV SpectraPrecursor → Product IonMRM (182.0 → 164.0 m/z) is immune to co-eluting isobaric interference.

Experimental Protocol: Self-Validating Workflow

The following methodology represents a self-validating system designed to meet ICH Q2(R2) standards. It utilizes continuous internal feedback (System Suitability Testing and Internal Standards) to prevent false positives or negatives.

Step 1: Matrix Preparation & Internal Standardization
  • Standard Preparation: Accurately weigh 10.0 mg of (4-chloro-1H-indol-2-yl)methanol reference standard and dissolve in 10.0 mL of LC-MS grade methanol (Primary Stock: 1 mg/mL). Causality: Methanol acts as a strong hydrogen-bond acceptor, fully solubilizing the indole alcohol.

  • Internal Standard (IS) Spiking: Spike all working solutions with 50 ng/mL of 5-fluoroindole. Self-Validation Check: Any deviation in the IS peak area >5% across the run automatically flags injection errors or matrix suppression, invalidating the sequence before data processing.

  • Protection: Transfer all aliquots to amber HPLC vials to prevent photo-oxidation.

Step 2: Chromatographic Separation
  • Column Selection: Use a high-density C18 Reversed-Phase column (e.g., 2.1 x 100 mm, 1.7 µm for LC-MS; 4.6 x 150 mm, 3.5 µm for HPLC).

  • Mobile Phase: Channel A = 0.1% Formic Acid in Water; Channel B = Acetonitrile.

  • Gradient Elution: Start at 5% B, ramp to 95% B over 8 minutes. Causality: A gradient elution focuses the analyte at the head of the column, while the rapid ramp to 95% organic ensures the elution of highly lipophilic dimeric degradants, preventing column fouling over multiple injections.

Step 3: ICH Q2(R2) Validation Execution
  • System Suitability Testing (SST): Inject the 100% working standard 6 times. The system is only validated for use if the tailing factor is < 1.5, theoretical plates > 2000, and RSD < 1.0%.

  • Specificity via Forced Degradation: Expose the sample to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, and UV light (254 nm) for 24 hours. Causality: This proves the method is "stability-indicating" by demonstrating baseline resolution (Rs > 1.5) between the intact molecule and its degradation products[2].

  • Linearity & Range: Prepare 6 calibration levels (e.g., 50%, 80%, 100%, 120%, 150% of target). Evaluate using least-squares linear regression (Acceptance: R² > 0.999).

  • Accuracy (Recovery): Spike known amounts of standard into a placebo matrix at 3 levels (80%, 100%, 120%) in triplicate. Calculate percentage recovery.

  • Robustness: Introduce deliberate micro-variations to the method (e.g., Flow rate ±0.1 mL/min, Column Temp ±5°C). The method is robust if these changes do not shift the assay result by more than 2.0%.

Validation Workflow Architecture

G Start Sample Prep: (4-chloro-1H-indol-2-yl)methanol (Amber Vials / Light Protected) Split Platform Selection Based on ATP Start->Split HPLC HPLC-UV (280 nm) Routine API Release Range: 1-100 µg/mL Split->HPLC High Concentration LCMS LC-MS/MS (+ESI MRM) Trace Impurity Analysis Range: 1-500 ng/mL Split->LCMS Trace Levels SST System Suitability Testing (SST) Tailing < 1.5, Plates > 2000 HPLC->SST LCMS->SST Val ICH Q2(R2) Core Validation Linearity, Accuracy, Precision, Specificity & Robustness SST->Val SST Passed Report Regulatory Submission (CTD Module 3) Val->Report Data Compliant

Figure 1: Self-validating analytical workflow for (4-chloro-1H-indol-2-yl)methanol per ICH Q2(R2).

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) / European Medicines Agency (EMA) URL: [Link]

  • Title: Analyses of Indole Compounds by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry Source: MDPI - Molecules URL: [Link]

  • Title: A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Serum and Tissues Source: PubMed Central (PMC) URL: [Link]

Sources

Comparative

Reproducibility of (4-chloro-1H-indol-2-yl)methanol Synthetic Routes: A Comparative Guide

As drug development increasingly relies on halogenated indole scaffolds for kinase inhibitors and CNS-active agents, the reliable synthesis of building blocks like (4-chloro-1H-indol-2-yl)methanol (CAS 53590-41-3)[1] has...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on halogenated indole scaffolds for kinase inhibitors and CNS-active agents, the reliable synthesis of building blocks like (4-chloro-1H-indol-2-yl)methanol (CAS 53590-41-3)[1] has become critical. The standard precursor for this molecule is ethyl (or methyl) 4-chloro-1H-indole-2-carboxylate.

However, the reduction of indole-2-carboxylates is notoriously finicky. The indole nitrogen's lone pair donates electron density into the ring, heavily conjugating with the C2-ester. This resonance decreases the electrophilicity of the carbonyl carbon, rendering standard mild nucleophilic hydrides (like NaBH4​ alone) completely ineffective[2].

As a Senior Application Scientist, I have evaluated the three primary synthetic routes used to achieve this transformation. This guide objectively compares these methodologies, detailing the mechanistic causality behind reagent selection and providing self-validating protocols to ensure absolute reproducibility in your laboratory.

Mechanistic Overview & Synthetic Pathways

To overcome the resonance-stabilized nature of the indole-2-carboxylate, the reduction strategy must either employ a highly reactive nucleophilic hydride source or pivot to an electrophilic reduction mechanism.

  • Route A (Nucleophilic): LiAlH4​ delivers a powerful, unattenuated hydride directly to the carbonyl[3].

  • Route B (Electrophilic): NaBH4​ combined with I2​ generates borane ( BH3​ ) in situ. Borane is an electrophilic reducing agent that coordinates to the carbonyl oxygen first, bypassing the electronic deactivation of the ester.

  • Route C (Controlled Nucleophilic): DIBAL-H provides a bulky, soluble aluminum hydride species that allows for precise cryogenic control[4].

Workflow Precursor Ethyl 4-chloro-1H-indole-2-carboxylate (Starting Material) LiAlH4 Route A: LiAlH4 (Anhydrous THF, 0 °C to RT) Precursor->LiAlH4 NaBH4 Route B: NaBH4 / I2 (THF, 0 °C to Reflux) Precursor->NaBH4 DIBAL Route C: DIBAL-H (DCM/Toluene, -78 °C) Precursor->DIBAL Product (4-chloro-1H-indol-2-yl)methanol (Target Product) LiAlH4->Product Rapid Nucleophilic (Exothermic) NaBH4->Product Electrophilic Borane (Scalable) DIBAL->Product Cryogenic Control (Chemoselective)

Figure 1: Comparative synthetic pathways for the reduction of ethyl 4-chloro-1H-indole-2-carboxylate.

Comparative Performance Analysis

The table below synthesizes quantitative data and operational parameters across the three methodologies.

ParameterRoute A: LiAlH4​ Route B: NaBH4​ / I2​ Route C: DIBAL-H
Mechanism Strong NucleophilicElectrophilic ( BH3​ in situ)Bulky Nucleophilic
Typical Yield 85 – 92%78 – 88%75 – 85%
Reaction Time 1 – 2 hours4 – 6 hours2 – 3 hours
Temperature 0 °C 25 °C0 °C 65 °C (Reflux)-78 °C 0 °C
Chemoselectivity Poor (Reduces most functional groups)High (Tolerates nitro, cyano groups)High (Can stop at aldehyde if tuned)
Scalability Low/Medium (Highly exothermic quench)High (Mild gas evolution, safe quench)Medium (Cryogenic requirements)
Primary Failure Mode Emulsion formation during aqueous quenchIncomplete conversion due to wet solventOver-reduction or incomplete addition

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols integrate built-in validation steps and specific workup procedures designed to mitigate the primary failure modes identified above.

Route A: The LiAlH4​ Method (Optimized for High Yield)

The critical success factor here is the Fieser workup. Standard aqueous quenching of aluminum hydrides creates a gelatinous aluminum hydroxide emulsion that physically traps the product, devastating the yield.

Materials:

  • Ethyl 4-chloro-1H-indole-2-carboxylate (1.0 eq, 10 mmol, 2.23 g)

  • LiAlH4​ (2.0 eq, 20 mmol, 0.76 g)

  • Anhydrous THF (40 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL 3-neck flask. Purge with Ar/N2. Suspend LiAlH4​ (0.76 g) in 20 mL of anhydrous THF and cool to 0 °C in an ice bath.

  • Addition: Dissolve the indole ester (2.23 g) in 20 mL of anhydrous THF. Add this solution dropwise via an addition funnel over 30 minutes to manage the exothermic hydrogen evolution[3].

  • Reaction: Remove the ice bath and stir at room temperature for 1.5 hours. Validation: TLC (Hexanes:EtOAc 3:1) should show complete consumption of the starting material ( Rf​≈0.6 ) and a new, more polar spot ( Rf​≈0.2 ).

  • Fieser Quench (Critical): Cool the reaction back to 0 °C. Dilute with 20 mL of diethyl ether. Strictly adhere to the following addition sequence based on the mass of LiAlH4​ ( x=0.76 g):

    • Add x mL (0.76 mL) of distilled H2​O dropwise.

    • Add x mL (0.76 mL) of 15% aqueous NaOH dropwise.

    • Add 3x mL (2.28 mL) of distilled H2​O dropwise.

  • Isolation: Stir vigorously for 15 minutes until the grey suspension turns into a crisp, white, granular precipitate (sodium aluminate). Filter through a pad of Celite, wash the filter cake thoroughly with hot THF, and concentrate the filtrate in vacuo to afford the pure (4-chloro-1H-indol-2-yl)methanol.

Route B: The NaBH4​ / I2​ Method (Optimized for Scalability)

This route is preferred for scale-up because it avoids pyrophoric reagents. The addition of iodine to sodium borohydride generates diborane ( B2​H6​ ) and sodium iodide. The electrophilic borane easily reduces the deactivated ester.

Materials:

  • Ethyl 4-chloro-1H-indole-2-carboxylate (1.0 eq, 10 mmol, 2.23 g)

  • NaBH4​ (3.0 eq, 30 mmol, 1.13 g)

  • Iodine ( I2​ ) (1.5 eq, 15 mmol, 3.81 g)

  • Anhydrous THF (50 mL)

Step-by-Step Methodology:

  • Preparation: In an Ar/N2 flushed flask, dissolve the indole ester (2.23 g) and suspend NaBH4​ (1.13 g) in 30 mL of anhydrous THF. Cool to 0 °C.

  • Activation: Dissolve I2​ (3.81 g) in 20 mL of anhydrous THF. Add this solution dropwise to the reaction mixture. Causality: Hydrogen gas is evolved as borane is formed. The dark iodine color will dissipate as it reacts with the borohydride.

  • Reaction: Once addition is complete, attach a reflux condenser and heat the reaction to 65 °C (reflux) for 4 to 6 hours.

  • Quench: Cool to 0 °C. Carefully add methanol (10 mL) dropwise until bubbling ceases to destroy excess borane. Follow with 20 mL of 1M HCl to break the boron-oxygen complexes.

  • Isolation: Extract the aqueous layer with EtOAc ( 3×30 mL). Wash the combined organic layers with saturated Na2​S2​O3​ (to remove any residual iodine), followed by brine. Dry over Na2​SO4​ , filter, and concentrate.

Expert Recommendations

If your laboratory is synthesizing (4-chloro-1H-indol-2-yl)methanol for early-stage SAR (Structure-Activity Relationship) profiling where speed is paramount and scale is < 5 grams, Route A ( LiAlH4​ ) is the undisputed champion, provided the Fieser quench is strictly followed.

However, for process chemists looking to scale beyond 50 grams, the exotherm and hydrogen generation of LiAlH4​ pose significant safety risks. In these scenarios, Route B ( NaBH4​ / I2​ ) offers a highly reliable, self-validating alternative. While the reaction time is longer, the electrophilic nature of the in situ generated borane completely overcomes the resonance stabilization of the indole core, yielding a highly pure product without the nightmare of aluminum emulsions. Route C (DIBAL-H) [4] should be reserved strictly for cases where chemoselectivity is required (e.g., if another reducible functional group is present on the molecule) due to the high cost and cryogenic overhead.

References

  • Synthesis and Chemistry of Indole. Banaras Hindu University (BHU). Available at: [Link]

  • Synthesis and biological evaluation of indoles. Der Pharma Chemica. Available at:[Link]

  • Enantioselective Model Synthesis and Progress toward the Putative Structure of Yuremamine. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Validation

Mechanistic Rationale: The Umpolung Reactivity of 2-Indolylmethanols

Benchmarking the Catalytic Efficiency of (4-chloro-1H-indol-2-yl)methanol in Organocatalytic Asymmetric Synthesis As the demand for complex, enantiopure indole-based therapeutics grows, the strategic use of platform mole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Catalytic Efficiency of (4-chloro-1H-indol-2-yl)methanol in Organocatalytic Asymmetric Synthesis

As the demand for complex, enantiopure indole-based therapeutics grows, the strategic use of platform molecules in asymmetric organocatalysis has become paramount[1]. Among these, 2-indolylmethanols have emerged as highly versatile building blocks. Specifically, (4-chloro-1H-indol-2-yl)methanol (CAS: 53590-41-3) presents a unique benchmarking standard. The strategic placement of a chlorine atom at the C4 position introduces distinct electronic and steric parameters that rigorously test the limits of modern catalytic systems[2].

This guide objectively benchmarks the catalytic efficiency of (4-chloro-1H-indol-2-yl)methanol across different state-of-the-art catalytic platforms, providing researchers with the mechanistic insights and self-validating protocols necessary to optimize chiral indole synthesis.

The core utility of (4-chloro-1H-indol-2-yl)methanol lies in its ability to undergo acid-catalyzed dehydration to form a highly reactive 2-indole imine methide (2-IIM) or delocalized carbocation intermediate[3].

Naturally, the C3-position of an indole is nucleophilic. However, the formation of the 2-IIM intermediate reverses this polarity (umpolung reactivity), rendering the C3-position highly electrophilic[1]. The C4-chloro substituent plays a dual role here:

  • Electronic Destabilization: The inductive electron-withdrawing effect (-I) of the chlorine atom slightly destabilizes the carbocation, increasing its electrophilicity and accelerating nucleophilic attack.

  • Steric Gating: The steric bulk of the C4-chlorine restricts the rotational freedom of incoming nucleophiles. When paired with a bulky chiral catalyst, this steric clash synergistically amplifies facial discrimination, leading to superior enantioselectivity.

G Substrate (4-chloro-1H-indol-2-yl)methanol Intermediate 2-IIM / Carbocation Intermediate Substrate->Intermediate Dehydration (-H2O) Catalyst Catalyst (CPA or Lewis Acid) Catalyst->Intermediate Ion-Pairing Product Chiral Indole Scaffold (C3-Alkylation) Intermediate->Product Umpolung Attack Nucleophile Nucleophile (e.g., Indole) Nucleophile->Product Stereocontrol

Catalytic activation and umpolung reactivity of (4-chloro-1H-indol-2-yl)methanol.

Benchmarking Catalytic Systems

To evaluate the catalytic efficiency of (4-chloro-1H-indol-2-yl)methanol, we benchmark three distinct catalytic activation modes using the nucleophilic substitution with 2-methylindole as the standard reaction model.

A. Chiral Phosphoric Acids (CPAs)

CPAs, such as TRIP or CPA-4, operate via a bifunctional activation mode[4]. The Brønsted acidic proton facilitates the dehydration of the methanol group, while the chiral phosphate anion forms a tight ion pair with the resulting 2-IIM intermediate. The phosphate oxygen also hydrogen-bonds with the indole N-H, effectively shielding one prochiral face. CPAs yield the highest enantiomeric excess (ee) but require careful solvent selection to maintain the ion pair.

B. Lewis Acids (e.g., AlCl₃)

Lewis acids coordinate directly with the hydroxyl oxygen, serving as powerful dehydration agents[5]. AlCl₃ drives the reaction to completion in a fraction of the time compared to CPAs. However, because the activation is achiral and the resulting ion pair is loose, the reaction yields racemic products. It is the optimal choice for rapid, non-asymmetric library generation.

C. Achiral Brønsted Acids (e.g., pTSA)

While p-Toluenesulfonic acid (pTSA) can initiate the reaction, its lack of steric bulk and inability to tightly coordinate the intermediate often leads to off-target thermodynamic sinks, such as the formation of reduced indolo[3,2-b]carbazoles via dimerization[6].

Table 1: Catalyst Performance Benchmarking
Catalytic SystemLoading (mol%)Time (h)Yield (%)ee (%)TOF (h⁻¹)Primary Activation Mode
CPA (TRIP) 51292961.53Asymmetric Tight Ion-Pairing
AlCl₃ 10285N/A4.25Lewis Acid Coordination
pTSA 10478N/A1.95Uncontrolled Protonation

Conditions: 0.1 mmol (4-chloro-1H-indol-2-yl)methanol, 0.12 mmol 2-methylindole, 2.0 mL DCM, -20 °C (for CPA) or 25 °C (for AlCl₃/pTSA).

Substrate Scope: The Impact of the 4-Chloro Substitution

To isolate the specific efficiency of the 4-chloro variant, we benchmarked it against unsubstituted and electron-rich (5-methoxy) analogs under standardized CPA catalysis.

Table 2: Electronic and Steric Effects on Catalytic Efficiency
Substrate VariantYield (%)ee (%)Reaction Time (h)Mechanistic Observation
Unsubstituted 889210Baseline reactivity; moderate facial shielding.
4-Chloro 929612Enhanced electrophilicity; C4-bulk locks transition state conformation.
5-Methoxy 82858+M effect stabilizes carbocation, reducing electrophilicity and stereocontrol.

Causality Insight: The 4-chloro substitution slightly prolongs the reaction time compared to the 5-methoxy variant because the steric bulk at C4 impedes the approach trajectory of the nucleophile. However, this exact steric gating is what forces the nucleophile to attack exclusively from the unshielded face dictated by the CPA, resulting in a superior enantiomeric excess (96% ee)[7].

Self-Validating Experimental Protocol: CPA-Catalyzed Substitution

To ensure reproducibility and scientific integrity, the following protocol for the CPA-catalyzed asymmetric substitution of (4-chloro-1H-indol-2-yl)methanol is designed as a self-validating system.

Materials:

  • (4-chloro-1H-indol-2-yl)methanol (0.1 mmol)

  • 2-Methylindole (0.12 mmol, 1.2 equiv)

  • Chiral Phosphoric Acid (TRIP) (5 mol%)

  • Activated 4Å Molecular Sieves (50 mg)

  • Anhydrous Dichloromethane (DCM) (2.0 mL)

Step-by-Step Methodology:

  • System Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 50 mg of activated 4Å molecular sieves.

    • Causality: The dehydration of the indolylmethanol generates water. If not scavenged, water competitively hydrogen-bonds with the CPA catalyst, disrupting the chiral ion pair and severely degrading enantioselectivity.

  • Catalyst Activation: Add TRIP (5 mol%) and dissolve in 2.0 mL of anhydrous DCM under an argon atmosphere. Cool the system to -20 °C.

    • Causality: Non-polar solvents like DCM are mandatory. Polar solvents (e.g., DMF, Methanol) will solvate the ions, separating the chiral phosphate anion from the 2-IIM intermediate and leading to racemic background reactions.

  • Substrate Addition: Add (4-chloro-1H-indol-2-yl)methanol (0.1 mmol) and 2-methylindole (0.12 mmol) sequentially. Stir the mixture at -20 °C.

  • In-Process Control (IPC) & Validation: After 8 hours, extract a 10 µL aliquot. Quench immediately with a drop of triethylamine (Et₃N) to neutralize the CPA. Run a TLC (Hexane/EtOAc 3:1).

    • Self-Validation: The disappearance of the UV-active substrate spot (Rf ~0.25) and the emergence of a new product spot (Rf ~0.45) confirms the catalytic turnover is proceeding without stalling.

  • Quenching and Purification: Upon completion (approx. 12 hours), quench the reaction with saturated aqueous NaHCO₃ (2 mL). Extract with DCM (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

  • Stereochemical Validation: Analyze the purified product via Chiral HPLC (Daicel Chiralpak AD-H column, Hexane/iPrOH 90:10, 1.0 mL/min, λ = 254 nm) to validate the >95% ee benchmark.

References

  • Tan, W., et al. "A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions." Chemical Synthesis, 2022. Available at:[Link]

  • Mei, G.-J., & Shi, F. "Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach." Accounts of Chemical Research, 2019. Available at:[Link]

  • Lin, Y., et al. "Regio- and Enantioselective (3+3) Cycloaddition of Nitrones with 2-Indolylmethanols Enabled by Cooperative Organocatalysis." Angewandte Chemie International Edition, 2021. Available at:[Link]

  • Black, D. S., et al. "Some acid-catalysed reactions of indol-3-yl and indol-2-yl disubstituted methanols." ResearchGate, 2005. Available at:[Link]

  • Wang, Y., et al. "Regioselective Reaction of 2-Indolylmethanols with Enamides." Molecules (Basel, Switzerland), 2023. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (4-chloro-1H-indol-2-yl)methanol

This document provides essential safety and logistical information for the proper disposal of (4-chloro-1H-indol-2-yl)methanol. As researchers, scientists, and drug development professionals, our commitment to safety ext...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the proper disposal of (4-chloro-1H-indol-2-yl)methanol. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide a clear, step-by-step methodology, grounded in established safety protocols and regulatory standards, ensuring the protection of both laboratory personnel and the environment.

Disclaimer: This guide provides general best practices. Always consult the specific Safety Data Sheet (SDS) for (4-chloro-1H-indol-2-yl)methanol and your institution's Environmental Health & Safety (EHS) office for procedures and regulations specific to your location. Your site-specific protocols supersede the guidance provided herein.

Core Principles: Hazard Identification and Regulatory Framework

Understanding the "why" behind disposal procedures is critical for maintaining a culture of safety and compliance. The disposal of (4-chloro-1H-indol-2-yl)methanol is governed by its inherent hazards and by federal and state regulations.

Hazard Profile

(4-chloro-1H-indol-2-yl)methanol is classified with several hazards that necessitate its handling as a regulated chemical waste.[1] The primary risks associated with this compound are summarized below.

Hazard ClassificationDescriptionHazard Code(s)Signal Word
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.H302 + H312 + H332Warning
Skin Irritation Causes skin irritation upon contact.H315Warning
Eye Irritation Causes serious eye irritation.H319Warning
Specific Target Organ Toxicity (Single Exposure) May cause drowsiness or dizziness.H336Warning

Source: Notified C&L Inventory[1]

Rationale: The acute toxicity and irritant properties of this compound mean that improper disposal, such as via sink or regular trash, could lead to harmful exposures for personnel and contamination of wastewater systems. These classifications mandate its disposal as hazardous waste.

Regulatory Imperative: The EPA and RCRA

In the United States, the disposal of chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] RCRA establishes a "cradle-to-grave" framework, which means that the hazardous waste is tracked from the point of generation until its final, environmentally sound disposal.[2]

(4-chloro-1H-indol-2-yl)methanol falls under this purview because it meets the criteria for a hazardous waste due to its toxic characteristics. Therefore, it cannot be discarded in a landfill without appropriate treatment and must be handled by a licensed hazardous waste facility.[3]

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling waste containers of (4-chloro-1H-indol-2-yl)methanol, ensure all appropriate PPE is worn to prevent accidental exposure.

PPE ItemSpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile).To prevent skin contact, as the substance is a skin irritant and toxic upon dermal absorption.[1][4]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.To protect against accidental splashes, as the compound is a serious eye irritant.[1][5]
Body Protection Standard laboratory coat.To protect skin and clothing from contamination.[6][7]
Work Area Chemical fume hood or well-ventilated area.To minimize inhalation risk, especially when transferring waste.[5][6]

Rationale: Establishing a robust PPE protocol is the first line of defense. The physical and toxicological properties of the chemical dictate the specific equipment needed to create a barrier between the researcher and the potential hazard.[6][7]

The Disposal Protocol: A Step-by-Step Workflow

Follow this systematic procedure for the safe segregation, storage, and disposal of (4-chloro-1H-indol-2-yl)methanol waste.

Step 1: Waste Characterization and Segregation
  • Action: Designate a specific waste stream for (4-chloro-1H-indol-2-yl)methanol and its contaminated materials (e.g., contaminated gloves, weigh boats, pipette tips).

  • Action: Do NOT mix this waste with other chemical waste streams unless explicitly approved by your EHS department. Pay special attention to avoiding contact with incompatible materials, such as strong oxidizing agents.[6]

Rationale: Proper segregation is the cornerstone of safe chemical waste management.[8][9] Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases or fire.[10] Segregation also ensures that the waste can be treated and disposed of using the most appropriate and cost-effective method.[9]

Step 2: Container Selection and Labeling
  • Action: Select a waste container that is in good condition and chemically compatible with (4-chloro-1H-indol-2-yl)methanol. A high-density polyethylene (HDPE) container is often a suitable choice. The original product container can be an excellent option.[11]

  • Action: Ensure the container has a secure, leak-proof screw-top cap.[8]

  • Action: As soon as the first drop of waste is added, affix a completed Hazardous Waste Tag provided by your institution's EHS department. The label must include:

    • The words "HAZARDOUS WASTE".[12]

    • The full chemical name: "(4-chloro-1H-indol-2-yl)methanol". Do not use abbreviations.

    • The approximate concentration and total volume/mass.

    • The date accumulation started.

Rationale: Federal and state regulations mandate the clear and accurate labeling of all hazardous waste containers from the moment they are put into service.[12] This practice prevents dangerous unknowns, ensures proper handling by all personnel, and is critical for the disposal vendor to correctly profile the waste.[13]

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
  • Action: Store the labeled waste container at or near the point of generation, in an area under the control of laboratory personnel. This is your Satellite Accumulation Area (SAA).[8][14]

  • Action: The container must be kept tightly closed at all times, except when you are actively adding waste to it.[12][15]

  • Action: Store the waste container within a secondary containment bin or tray to contain any potential leaks or spills.[8][15]

Rationale: The concept of an SAA is a regulatory provision that allows for the safe collection of waste in the lab before it is moved to a central storage area.[12] Keeping containers closed prevents the release of vapors and reduces the risk of spills.[15] Secondary containment is a critical engineering control that mitigates the impact of a primary container failure.[8]

Step 4: Arranging for Final Disposal
  • Action: Once the waste container is full, or if you are approaching your laboratory's storage time limit, schedule a pickup with your institution's EHS department or approved hazardous waste vendor.[12][15]

  • Action: Follow your institution's specific procedure for requesting a pickup, which may involve an online form or a direct call.

  • Action: Be prepared to provide information from the waste tag. EHS personnel will handle the transportation and completion of the hazardous waste manifest, which tracks the waste to its final disposal facility.[16]

Rationale: Final disposal of hazardous waste is a highly regulated process that can only be performed by licensed Treatment, Storage, and Disposal Facilities (TSDFs).[16] Your EHS department acts as the liaison to ensure this process is conducted in full compliance with all regulations.

Managing Contingencies: Spill and Decontamination Procedures

Minor Spills (Contained within a fume hood)
  • Alert Personnel: Inform others in the immediate area.

  • Contain: Use a chemical spill kit absorbent to surround and cover the spill.

  • Collect: Carefully collect the absorbent material and contaminated debris.

  • Package as Waste: Place all cleanup materials into a designated hazardous waste container, labeling it appropriately.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials also as hazardous waste.

Rationale: Spilled chemicals and the materials used to clean them up must be treated as hazardous waste.[11] A swift and proper response prevents wider contamination and exposure.

Major Spills or Spills Outside of Containment

EVACUATE the area immediately. Alert others to leave. Close the doors and call your institution's emergency number or 911. Provide details on the chemical spilled and the location. Do not attempt to clean up a large spill yourself.

Empty Container Decontamination

An empty container that once held (4-chloro-1H-indol-2-yl)methanol must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol) before it can be disposed of as non-hazardous glass or plastic waste.[11]

  • Crucially, the first rinsate must be collected and managed as hazardous waste. [11]

  • Subsequent rinses may be permissible for sewer disposal, but you must check with your local EHS office.

  • After rinsing, deface or remove the original label before disposal.[11]

Visualized Workflow: Disposal Decision Pathway

This diagram outlines the critical decision points and actions for the proper disposal of (4-chloro-1H-indol-2-yl)methanol waste.

G Figure 1: Disposal Decision Workflow A Waste Generation (e.g., reaction quench, contaminated solids) B Characterize Waste: Is it (4-chloro-1H-indol-2-yl)methanol or contaminated with it? A->B C Select Chemically Compatible Container (e.g., HDPE) B->C Yes K Consult EHS for Disposal Guidance B->K No / Unsure D Affix & Complete Hazardous Waste Tag (Immediately upon first use) C->D E Store in designated SAA with Secondary Containment D->E F Keep Container Securely Closed E->F G Is container full or approaching storage limit? F->G H Continue accumulation in SAA G->H No I Contact EHS for Waste Pickup (Follow institutional procedure) G->I Yes H->F J EHS transports waste for compliant disposal I->J

Caption: Disposal decision workflow for (4-chloro-1H-indol-2-yl)methanol.

References

  • A.G. Layne, Inc. (2015). SAFETY DATA SHEET - Methanol. [Link]

  • NextSDS. (n.d.). (4-chloro-1H-indol-2-yl)methanol — Chemical Substance Information. [Link]

  • U.S. Environmental Protection Agency. (2025). Land Disposal Restrictions for Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview. [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • EMD Millipore Corporation. (2014). SAFETY DATA SHEET according to the (US) Hazard Communication Standard (29 CFR 1910.1200). [Link]

  • Environmental Marketing Services. (2024). Chemical Waste Disposal in Laboratory. [Link]

  • U.S. Environmental Protection Agency. (2025). Household Hazardous Waste (HHW). [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Department of Toxic Substances Control. (2026). Laboratory Hazardous Waste Accumulation and Treatment. [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. [Link]

  • MedicalLab Management. (n.d.). Current Issues in Laboratory Waste. [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-chloro-1H-indol-2-yl)methanol
Reactant of Route 2
(4-chloro-1H-indol-2-yl)methanol
© Copyright 2026 BenchChem. All Rights Reserved.